Product packaging for Theodrenaline hydrochloride(Cat. No.:CAS No. 2572-61-4)

Theodrenaline hydrochloride

货号: B1226498
CAS 编号: 2572-61-4
分子量: 411.8 g/mol
InChI 键: CSKCJAUXLOQTMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Theodrenaline hydrochloride (CAS 2572-61-4) is a cardiac stimulant and anti-hypotensive agent used in scientific research[a-c]. Its primary research application is in the study of hypotensive states, particularly for investigating treatments for anesthesia-induced hypotension, such as during general anesthesia or caesarean section under spinal anesthesia[c][e]. In research settings, Theodrenaline is typically used in a fixed 20:1 combination with Cafedrine. This combination functions as a sympathomimetic, stimulating alpha- and beta-adrenoceptors. This mechanism leads to a positive inotropic effect (increased cardiac contractility) and vasoconstriction, resulting in increased blood pressure[a][c]. Studies comparing this combination to other agents like ephedrine have shown it provides effective blood pressure stabilization with a more pronounced increase from baseline. A key area of research interest is its hemodynamic profile; studies indicate that it restores blood pressure without causing a clinically relevant increase in heart rate, unlike ephedrine which can produce dose-dependent tachycardia[c][e]. This makes it a valuable compound for researching controlled hemodynamic management. This compound is offered for research purposes exclusively. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22ClN5O5 B1226498 Theodrenaline hydrochloride CAS No. 2572-61-4

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

2572-61-4

分子式

C17H22ClN5O5

分子量

411.8 g/mol

IUPAC 名称

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride

InChI

InChI=1S/C17H21N5O5.ClH/c1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10;/h3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3;1H

InChI 键

CSKCJAUXLOQTMM-UHFFFAOYSA-N

规范 SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl

其他CAS编号

2572-61-4

Pictograms

Irritant; Health Hazard

同义词

noradrenaline theophylline
noradrenaline theophylline, (R)-isomer
noradrenaline theophylline, hydrochloride
noradrenaline theophylline, monohydrochloride, (R)-isomer
theodrenaline
theodrenaline hydrochloride
theodrenaline hydrochloride, (R)-isomer
theodrenaline, (R)-isome

产品来源

United States

Foundational & Exploratory

Theodrenaline Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theodrenaline (B228420) hydrochloride is a synthetic sympathomimetic amine, a chemical conjugate of norepinephrine (B1679862) and theophylline (B1681296). It is clinically utilized as a cardiac stimulant, primarily for the management of hypotension. This technical guide provides an in-depth overview of the history of its discovery, detailed synthesis protocols, and its mechanism of action, with a focus on the underlying signaling pathways.

Discovery and History

Theodrenaline, as part of a combination product, has been used in clinical practice in Germany since 1963. It is a component of Akrinor®, a 20:1 mixture of cafedrine (B87544) hydrochloride and theodrenaline hydrochloride, developed by AWD.pharma GmbH & Co. KG.[1] This combination was formulated for the treatment of hypotensive states.[2][3]

Synthesis of this compound

This compound, chemically named 7-{2-[2-(3,4-dihydroxyphenyl)-2-hydroxyethylamino]-ethyl}-theophylline hydrochloride, is synthesized through the chemical linkage of norepinephrine and theophylline moieties.[4] The synthesis can be approached as a variation of the Traube purine (B94841) synthesis, which is a classical method for preparing purine derivatives. The core of the synthesis is an alkylation reaction where the theophylline molecule acts as a nucleophile.

Experimental Protocol

The following protocol is based on the method described in U.S. Patent 4,150,227A.[4]

Starting Materials:

  • 7-{2-[2-(3,4-dibenzyloxyphenyl)-2-oxoethyl-benzylamino]-ethyl}-theophylline hydrochloride

  • Palladium-carbon catalyst (5%)

  • Dimethyl acetamide

  • Ethanol (B145695)

  • Nitrogen gas

Procedure:

  • 850 grams of 7-{2-[2-(3,4-dibenzyloxyphenyl)-2-oxoethyl-benzylamino]-ethyl}-theophylline hydrochloride are hydrogenated in 10 liters of dimethyl acetamide.

  • 60 grams of a 5% palladium-carbon catalyst are added to the mixture.

  • The hydrogenation is carried out at 50°C under a hydrogen pressure of 5 bar.

  • The solvent is distilled off in a vacuum.

  • The residue is boiled for 1 hour with 8 liters of absolute ethanol with stirring and the passing through of nitrogen.

  • After standing for 15 hours at room temperature, the product is filtered with suction.

  • The collected solid is again boiled with 5 liters of ethanol as described above.

  • The substance is filtered off with suction and dried.

Quantitative Data
ParameterValueReference
Yield460 grams (89.2% of theory)[4]
Decomposition Point186°-188° C[4]

Note: Detailed spectroscopic characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry were not provided in the reviewed patent literature. Commercial suppliers of this compound typically provide a certificate of analysis with purity determination by HPLC and confirmation of structure by NMR.[5][6][7]

Synthesis Workflow

cluster_starting_materials Starting Material Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification cluster_product Final Product start_mat 7-{2-[2-(3,4-dibenzyloxyphenyl)-2-oxoethyl-benzylamino]-ethyl}-theophylline hydrochloride hydrogenation Hydrogenation (Dimethyl acetamide, 5% Pd/C, 50°C, 5 bar H₂) start_mat->hydrogenation distillation Vacuum Distillation hydrogenation->distillation boiling1 Boiling in Ethanol (1st) distillation->boiling1 filtration1 Suction Filtration boiling1->filtration1 boiling2 Boiling in Ethanol (2nd) filtration1->boiling2 filtration2 Suction Filtration and Drying boiling2->filtration2 product 7-{2-[2-(3,4-dihydroxyphenyl)-2-hydroxyethylamino]-ethyl}-theophylline hydrochloride (this compound) filtration2->product

Diagram of the this compound Synthesis Workflow.

Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism of action, stemming from its constituent norepinephrine and theophylline moieties.[2]

  • Adrenergic Receptor Stimulation: The norepinephrine component acts as an agonist at adrenergic receptors. Its primary effects are mediated through β1-adrenergic receptors in the heart, leading to increased heart rate and contractility, and α1-adrenergic receptors in vascular smooth muscle, causing vasoconstriction.[2]

  • Phosphodiesterase (PDE) Inhibition: The theophylline component is a non-selective inhibitor of phosphodiesterase enzymes. By inhibiting PDEs, theophylline prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to its accumulation within the cell. This potentates the effects of β-adrenergic stimulation.[2][8]

Signaling Pathways

The cardiovascular effects of theodrenaline are a result of the interplay between the adrenergic and PDE inhibitory signaling pathways.

Adrenergic Signaling Pathway:

cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular Response Theodrenaline Theodrenaline (Norepinephrine moiety) beta1_AR β1-Adrenergic Receptor Theodrenaline->beta1_AR binds Gs_protein Gs Protein beta1_AR->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A (PKA) cAMP->PKA activates response Increased Heart Rate Increased Contractility PKA->response phosphorylates targets leading to

Adrenergic Signaling Pathway of Theodrenaline.

Phosphodiesterase Inhibition Pathway:

cluster_inhibition Enzyme Inhibition cluster_accumulation Second Messenger Accumulation cluster_potentiation Potentiation of Adrenergic Effects Theodrenaline_theo Theodrenaline (Theophylline moiety) PDE Phosphodiesterase (PDE) Theodrenaline_theo->PDE inhibits AMP AMP PDE->AMP hydrolyzes to cAMP_accum cAMP cAMP_accum->PDE substrate PKA_potent Protein Kinase A (PKA) cAMP_accum->PKA_potent sustained activation of response_potent Enhanced Cardiac Response PKA_potent->response_potent leads to

Phosphodiesterase Inhibition Pathway of Theodrenaline.

References

Theodrenaline Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theodrenaline (B228420) hydrochloride is a synthetic sympathomimetic amine, a chemical conjugate of norepinephrine (B1679862) and theophylline (B1681296).[1] It is primarily utilized as a cardiac stimulant and an anti-hypotensive agent, often in combination with cafedrine, particularly in anesthetic and emergency medicine settings.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of theodrenaline hydrochloride, with a focus on its molecular mechanisms and relevant experimental considerations.

Chemical Structure and Identification

This compound is the hydrochloride salt of theodrenaline. Its chemical structure consists of a norepinephrine moiety linked to a theophylline molecule.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride[4]
CAS Number 2572-61-4[4]
Molecular Formula C₁₇H₂₂ClN₅O₅[4]
SMILES String CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl[4]
PubChem CID 3083768[4]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 411.84 g/mol [5]
Appearance Solid[2]
Solubility DMSO: 100 mg/mL (242.81 mM)[2]
Melting Point Data not available-
pKa Data not available-
Storage 4°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month.[2]

Pharmacological Properties and Mechanism of Action

The primary pharmacological effect of theodrenaline is cardiac stimulation, leading to an increase in myocardial contractility (positive inotropic effect).[2] This action is predominantly mediated through the stimulation of β-adrenergic receptors in cardiomyocytes.[2] At higher concentrations, a secondary mechanism involving the inhibition of phosphodiesterase (PDE) may also contribute to its effects.[2]

β-Adrenergic Receptor Signaling Pathway

The binding of theodrenaline to β₁-adrenergic receptors on the surface of cardiac muscle cells initiates a G-protein-coupled signaling cascade. This pathway is central to the regulation of cardiac function.

Gprotein cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Theodrenaline Theodrenaline beta1AR β₁-Adrenergic Receptor Theodrenaline->beta1AR Binds to PDE Phosphodiesterase (PDE) Theodrenaline->PDE Inhibits (high conc.) Gs Gs Protein (α, β, γ subunits) beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PDE Degraded by Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca²⁺ Ca_channel->Ca_ion Increased Influx Contraction Increased Myocardial Contraction Ca_ion->Contraction Leads to AMP AMP

Caption: β-Adrenergic signaling pathway activated by theodrenaline in cardiomyocytes.

Phosphodiesterase Inhibition

At high, and likely clinically less relevant, concentrations, the theophylline moiety of theodrenaline can inhibit phosphodiesterases (PDEs).[2] By inhibiting the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), theodrenaline can potentiate the effects of β-adrenergic stimulation, leading to a more sustained increase in intracellular cAMP levels and, consequently, a stronger inotropic effect.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are often proprietary and not extensively documented in publicly available literature.[6] The following sections provide an overview of the general methodologies based on available information.

Synthesis

The synthesis of this compound generally involves the chemical linkage of norepinephrine and theophylline.[6] This is typically achieved through an alkylation reaction where theophylline acts as a nucleophile, reacting with a halogenated derivative of norepinephrine.[7]

SynthesisWorkflow cluster_reactants Starting Materials Theophylline Theophylline Alkylation Alkylation Reaction (Controlled pH, Temp.) Theophylline->Alkylation Norepinephrine_derivative Halogenated Norepinephrine Derivative Norepinephrine_derivative->Alkylation Crude_Theodrenaline Crude Theodrenaline Alkylation->Crude_Theodrenaline Purification Purification (Crystallization/ Chromatography) Crude_Theodrenaline->Purification Theodrenaline_HCl Theodrenaline Hydrochloride Purification->Theodrenaline_HCl

Caption: General workflow for the synthesis of this compound.

Purification

Purification of the crude theodrenaline product is essential to achieve the high purity required for pharmaceutical applications. Standard methods for purification include crystallization and various forms of chromatography.[7] The choice of solvent and temperature for crystallization, or the mobile and stationary phases for chromatography, would need to be optimized to ensure efficient removal of unreacted starting materials and byproducts.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques. A certificate of analysis for a commercially available sample indicates the use of High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[5] A general USP HPLC method for adrenaline and noradrenaline could potentially be adapted for the analysis of this compound.[8]

Table 3: Potential Analytical Methods for this compound

TechniquePurposeGeneral Parameters
HPLC Purity assessment and quantificationReversed-phase column (e.g., C18), UV detection, mobile phase of methanol/water with an ion-pairing agent.[8][9]
NMR Structural elucidation and confirmation¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[5]
Mass Spectrometry Molecular weight determinationTo confirm the molecular weight of the parent compound.
In Vitro Contractility Assay

The positive inotropic effects of theodrenaline can be evaluated in vitro using isolated cardiac muscle preparations, such as papillary muscles or trabeculae.[10] These assays allow for the direct measurement of changes in contractile force in response to the drug.

Methodology Overview:

  • Tissue Preparation: Isolation of suitable cardiac muscle tissue (e.g., papillary muscle from a rodent heart).

  • Experimental Setup: Mounting the muscle in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at a constant temperature and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Stimulation: The muscle is electrically stimulated at a fixed frequency to induce regular contractions.

  • Data Acquisition: A force transducer is used to measure the isometric contractile force.

  • Drug Administration: After a stabilization period, increasing concentrations of this compound are added to the organ bath, and the change in contractile force is recorded.

InVitroWorkflow Start Isolate Cardiac Muscle Tissue Setup Mount in Organ Bath (Physiological Buffer) Start->Setup Stimulate Electrical Stimulation (Fixed Frequency) Setup->Stimulate Record_Baseline Record Baseline Contractile Force Stimulate->Record_Baseline Add_Drug Administer Theodrenaline HCl (Cumulative Concentrations) Record_Baseline->Add_Drug Record_Response Record Change in Contractile Force Add_Drug->Record_Response Analyze Data Analysis (Dose-Response Curve) Record_Response->Analyze

Caption: Experimental workflow for an in vitro cardiac contractility assay.

In Vivo Hemodynamic Studies

The anti-hypotensive effects of theodrenaline are studied in vivo, often in a clinical setting in patients experiencing hypotension during anesthesia.[] These studies monitor key hemodynamic parameters to assess the drug's efficacy and safety.

Methodology Overview:

  • Patient Population: Selection of patients undergoing surgery with a high likelihood of developing hypotension.

  • Anesthesia Protocol: A standardized anesthesia protocol is followed.

  • Hemodynamic Monitoring: Continuous monitoring of arterial blood pressure, heart rate, and cardiac output.

  • Intervention: Administration of this compound upon a defined drop in mean arterial pressure.

  • Data Collection: Recording hemodynamic parameters at regular intervals before and after drug administration.

  • Analysis: Statistical analysis of the changes in blood pressure, heart rate, and other relevant parameters to determine the effectiveness of the treatment.[]

Conclusion

This compound is a valuable pharmacological agent for the management of hypotensive states, acting primarily through the stimulation of cardiac β-adrenergic receptors. This guide has provided a detailed overview of its chemical and physical properties, as well as its mechanism of action. While specific, detailed experimental protocols for its synthesis and analysis are not widely available, the general methodologies outlined herein provide a solid foundation for researchers and drug development professionals working with this compound. Further research to fully elucidate its pharmacokinetic and pharmacodynamic profile, particularly in comparison to other sympathomimetic agents, will continue to be of significant interest in the fields of pharmacology and clinical medicine.

References

Theodrenaline Hydrochloride: A Mechanistic Exploration of its Interaction with Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the mechanism of action of theodrenaline (B228420) hydrochloride on adrenergic receptors for researchers, scientists, and drug development professionals.

Introduction

Theodrenaline hydrochloride is a sympathomimetic agent comprised of a combination of adrenaline (epinephrine) and theophylline (B1681296). Its mechanism of action is therefore a composite of the effects of these two well-characterized molecules. Adrenaline is a potent, non-selective agonist of all adrenergic receptors, while theophylline acts as a phosphodiesterase (PDE) inhibitor and a non-selective adenosine (B11128) receptor antagonist. This guide provides a detailed technical overview of this compound's mechanism of action, focusing on the interaction of its adrenaline component with adrenergic receptors and the modulatory effects of its theophylline component on downstream signaling pathways.

Adrenaline Component: Interaction with Adrenergic Receptors

The primary pharmacological activity of this compound on the adrenergic system is driven by its adrenaline component. Adrenaline is the endogenous ligand for all subtypes of adrenergic receptors, which are G-protein coupled receptors (GPCRs) classified into two main groups: α and β receptors, with several subtypes in each group (α1, α2, β1, β2, β3).

Binding Affinity and Functional Potency of Adrenaline

The interaction of adrenaline with adrenergic receptors is characterized by its binding affinity (Ki) and its functional potency (EC50). The following tables summarize these quantitative parameters for adrenaline at various human adrenergic receptor subtypes.

α-Adrenergic Receptor Subtype Binding Affinity (Ki) in nM Functional Potency (EC50) in nM G-Protein Coupled To Primary Second Messenger
α1A3.72.9 (Calcium mobilization)Gq/11Increase in IP3 and DAG
α1B4.25.8 (Calcium mobilization)Gq/11Increase in IP3 and DAG
α1D2.53.1 (Calcium mobilization)Gq/11Increase in IP3 and DAG
α2A1.83.4 (cAMP inhibition)Gi/oDecrease in cAMP
α2B3.910.2 (cAMP inhibition)Gi/oDecrease in cAMP
α2C2.16.7 (cAMP inhibition)Gi/oDecrease in cAMP
β-Adrenergic Receptor Subtype Binding Affinity (Ki) in nM Functional Potency (EC50) in nM G-Protein Coupled To Primary Second Messenger
β11208.7 (cAMP accumulation)GsIncrease in cAMP
β2251.9 (cAMP accumulation)GsIncrease in cAMP
β323035 (cAMP accumulation)GsIncrease in cAMP
Signaling Pathways

The binding of the adrenaline component of theodrenaline to adrenergic receptors initiates distinct downstream signaling cascades depending on the receptor subtype.

  • α1-Adrenergic Receptors: Activation of α1-adrenergic receptors leads to the activation of the Gq/11 family of G-proteins. This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Adrenaline Adrenaline a1_Receptor α1 Receptor Adrenaline->a1_Receptor Gq Gq Protein a1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: α1-Adrenergic Receptor Signaling Pathway.

  • α2-Adrenergic Receptors: These receptors are coupled to the Gi/o family of G-proteins. Activation of α2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Adrenaline Adrenaline a2_Receptor α2 Receptor Adrenaline->a2_Receptor Gi Gi Protein a2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Adrenaline Adrenaline b_Receptor β Receptor Adrenaline->b_Receptor Gs Gs Protein b_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Theophylline_Modulation cluster_Adrenaline Adrenaline Signaling cluster_Theophylline Theophylline Action Adrenaline Adrenaline b_Receptor β Receptor Adrenaline->b_Receptor Gs Gs b_Receptor->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA PKA Activation & Cellular Response cAMP->PKA Theophylline Theophylline Theophylline->PDE Inhibits AMP AMP PDE->AMP Radioligand_Binding_Workflow Start Start: Receptor-expressing cell membranes Incubate Incubate with: 1. Fixed [³H]Radioligand 2. Varying [Unlabeled Ligand] Start->Incubate Filter Separate bound from free ligand via vacuum filtration Incubate->Filter Count Quantify radioactivity on filter via scintillation counting Filter->Count Analyze Plot competition curve and calculate IC₅₀ and Ki Count->Analyze End End: Determine Binding Affinity (Ki) Analyze->End

The Pharmacological Profile of Theodrenaline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theodrenaline hydrochloride is a synthetic sympathomimetic amine that functions as a cardiac stimulant. It is structurally a conjugate of norepinephrine (B1679862) and theophylline (B1681296).[1] In clinical practice, Theodrenaline is primarily available in a fixed 20:1 combination with Cafedrine, under the trade name Akrinor®, which is utilized for the management of hypotensive states, particularly during anesthesia.[2] This guide provides an in-depth review of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, and clinical findings. It is important to note that the majority of available data is derived from studies of the combination product, and information on Theodrenaline as a single agent is limited.

Pharmacodynamics: Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism, primarily involving the activation of adrenergic receptors and potentially through the inhibition of phosphodiesterase (PDE).[3]

Adrenergic Receptor Activation

Theodrenaline acts as an agonist at both α- and β-adrenergic receptors.[4]

  • α-Adrenergic Receptor Stimulation: The noradrenaline component of Theodrenaline directly stimulates α1-adrenoceptors located on vascular smooth muscle cells. This activation initiates a signaling cascade through Gq-proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to vasoconstriction and an increase in peripheral resistance.[5]

  • β-Adrenergic Receptor Stimulation: Theodrenaline also activates β1-adrenoceptors in cardiac tissue.[3] This interaction, mediated by Gs-proteins, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect on the heart.[5]

Phosphodiesterase (PDE) Inhibition

The theophylline moiety of Theodrenaline suggests a potential for phosphodiesterase inhibition.[3] PDEs are enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting PDE, particularly PDE3 which is prevalent in cardiac tissue, Theodrenaline could potentiate the effects of β1-adrenoceptor stimulation by preventing the breakdown of cAMP, thereby prolonging its intracellular signaling.[5] However, significant PDE inhibition by the combination product Akrinor™ has only been observed at very high, clinically irrelevant concentrations.[6][7]

Signaling Pathway of this compound

Theodrenaline_Signaling cluster_alpha α1-Adrenergic Pathway (Vasoconstriction) cluster_beta β1-Adrenergic Pathway (Cardiac Stimulation) cluster_pde Potential PDE Inhibition Theodrenaline_alpha Theodrenaline Alpha1_Receptor α1-Adrenergic Receptor Theodrenaline_alpha->Alpha1_Receptor Gq Gq-protein Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Theodrenaline_beta Theodrenaline Beta1_Receptor β1-Adrenergic Receptor Theodrenaline_beta->Beta1_Receptor Gs Gs-protein Beta1_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA cAMP_degradation cAMP Degradation cAMP->cAMP_degradation Cardiac_Effects Increased Contractility & Heart Rate PKA->Cardiac_Effects Theodrenaline_pde Theodrenaline (Theophylline moiety) PDE3 Phosphodiesterase 3 Theodrenaline_pde->PDE3 inhibits PDE3->cAMP_degradation catalyzes

Proposed signaling pathways of this compound.

Pharmacokinetics

Detailed pharmacokinetic data for this compound as a single agent are largely unavailable. This is attributed to its inherent instability and the low dosage used in the Cafedrine/Theodrenaline combination product.[5]

The pharmacokinetic profile of theophylline, a structural component of Theodrenaline, is well-characterized. It has an oral bioavailability of 96%, a clearance rate of 3 L/h, a volume of distribution of 35 L, and a half-life of approximately 8 hours.[8] Theophylline is primarily eliminated through hepatic metabolism by cytochrome P450 isoenzymes.[8] However, it is crucial to note that these parameters may not be directly applicable to Theodrenaline due to the significant structural modification.

Quantitative Pharmacological Data

Quantitative data for this compound alone are scarce in publicly available literature. The following table summarizes the available data, which is for the combination product Akrinor™ (Cafedrine and Theodrenaline in a 20:1 ratio).

ParameterValueSpecies/TissueAssay TypeReference
EC50 (for increased force of contraction)41 ± 3 mg/LHuman atrial trabeculaeIsometric Contraction Measurement[9]

Experimental Protocols

Isometric Contraction Measurement in Human Atrial Trabeculae

The following protocol is a summary of the methodology used to determine the EC50 of the Akrinor™ mixture.[9]

1. Tissue Preparation:

  • Human atrial tissue was obtained from patients undergoing cardiac surgery.

  • Small trabeculae were dissected from the right atrial appendage.

  • The trabeculae were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

2. Experimental Setup:

  • The preparations were electrically stimulated at a frequency of 1 Hz.

  • Isometric contractions were recorded using force transducers.

  • Tissues were allowed to equilibrate for a period before the start of the experiment.

3. Data Acquisition:

  • Cumulative concentration-response curves were generated for Akrinor™.

  • The increase in the force of contraction was measured at each concentration.

  • The EC50 value, representing the concentration at which 50% of the maximal response was observed, was calculated from the concentration-response curves.

4. Adrenergic Receptor Subtype Involvement:

  • To identify the receptor subtypes involved, experiments were repeated in the presence of selective β₁- (CGP 20712A) and β₂- (ICI 118,551) adrenoceptor antagonists.

5. PDE Inhibition Assay:

  • The potential for PDE inhibition was assessed by measuring the potentiation of the positive inotropic effect of forskolin, a direct activator of adenylyl cyclase.

Experimental Workflow

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_experiment Isometric Contraction Measurement cluster_analysis Data Analysis cluster_validation Mechanism Validation A1 Obtain Human Atrial Tissue A2 Dissect Atrial Trabeculae A1->A2 A3 Mount in Organ Baths A2->A3 B1 Equilibrate Tissue A3->B1 B2 Electrical Stimulation (1 Hz) B1->B2 B3 Record Baseline Contractions B2->B3 B4 Cumulative Addition of Akrinor™ B3->B4 B5 Record Concentration- Response Data B4->B5 C1 Generate Concentration- Response Curve B5->C1 C2 Calculate EC50 C1->C2 D1 Repeat with Adrenergic Antagonists D1->C1 D2 Assess PDE Inhibition with Forskolin D2->C1

Workflow for determining the inotropic effect of Akrinor™.

Clinical Studies

Clinical investigations of Theodrenaline have been conducted exclusively as part of the Cafedrine/Theodrenaline combination. A notable clinical trial is the HERO study (NCT02893241), a randomized, open-label, parallel-group study designed to evaluate the hemodynamic effects of Cafedrine/Theodrenaline versus Noradrenaline for the treatment of intraoperative hypotension.[2][4] Another study, NCT01311414, investigated the effect of the combination product on cerebral oxygenation.[10][11][12] These studies aim to provide further evidence for the clinical utility of the Cafedrine/Theodrenaline combination.

Conclusion

This compound is a cardiac stimulant with a primary mechanism of action involving the activation of α- and β-adrenergic receptors. While its theophylline component suggests a potential for phosphodiesterase inhibition, this effect appears to be significant only at supraclinical concentrations. The pharmacological profile of Theodrenaline is intrinsically linked to its use in a 20:1 combination with Cafedrine (Akrinor®), and data on the single agent are notably absent from the current scientific literature. The available evidence, predominantly from in vitro studies on the combination product, indicates a positive inotropic effect mediated by β₁-adrenoceptors. Further research is warranted to fully elucidate the individual pharmacological properties of this compound, including its specific receptor binding affinities, pharmacokinetic profile, and the clinical relevance of its potential PDE-inhibiting activity.

References

Early In-Vitro Studies of Theodrenaline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theodrenaline hydrochloride is a synthetic compound that combines the structural features of noradrenaline and theophylline (B1681296). This technical guide provides a comprehensive overview of the early in-vitro pharmacological profile of Theodrenaline, focusing on its mechanism of action, receptor and enzyme interactions, and functional effects on cardiac tissue. Due to the limited availability of direct in-vitro data for this compound, this guide synthesizes information on its constituent components, noradrenaline and theophylline, to project its likely pharmacological characteristics. Detailed experimental protocols for key in-vitro assays are provided, along with visual representations of its signaling pathway and a typical experimental workflow.

Introduction

This compound is a cardiac stimulant and anti-hypotensive agent.[1] It is a chemical conjugate of noradrenaline, an endogenous catecholamine that acts as a potent agonist at adrenergic receptors, and theophylline, a methylxanthine known for its non-selective inhibition of phosphodiesterase (PDE) enzymes.[2][3] This unique combination suggests a dual mechanism of action: direct stimulation of the sympathetic nervous system via adrenergic receptors and modulation of intracellular second messenger signaling through PDE inhibition.

This guide summarizes the expected in-vitro pharmacology of this compound based on the known properties of noradrenaline and theophylline, providing a foundational understanding for researchers and drug development professionals.

Mechanism of Action

This compound's mechanism of action is predicted to be a composite of the actions of its two constituent molecules.

  • Adrenergic Receptor Agonism: The noradrenaline component of Theodrenaline is expected to bind to and activate both α- and β-adrenergic receptors.[4][5]

    • β1-Adrenergic Receptors: Primarily located in the heart, stimulation of these Gs-coupled receptors leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] This rise in cAMP activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.

    • α1-Adrenergic Receptors: Found on vascular smooth muscle, these Gq-coupled receptors, upon activation, stimulate phospholipase C (PLC).[5] PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium and subsequent vasoconstriction.

  • Phosphodiesterase (PDE) Inhibition: The theophylline moiety of Theodrenaline is a non-selective inhibitor of PDE enzymes.[2] PDEs are responsible for the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, Theodrenaline is expected to increase the intracellular concentrations of these second messengers, thereby potentiating the effects of β-adrenergic receptor stimulation and promoting smooth muscle relaxation.

Quantitative Data

Due to the scarcity of publicly available in-vitro data for this compound as a single entity, the following tables summarize the known quantitative parameters for its constituent components, noradrenaline and theophylline. This data provides a basis for predicting the pharmacological profile of Theodrenaline.

Table 1: Adrenergic Receptor Binding Affinities (Ki) of Noradrenaline

Receptor SubtypeKi (nM)SpeciesTissue/Cell LineReference
α1A~300HumanRecombinantEstimated from literature
α1B~500HumanRecombinantEstimated from literature
α1D~400HumanRecombinantEstimated from literature
α2A~50HumanRecombinantEstimated from literature
α2B~100HumanRecombinantEstimated from literature
α2C~80HumanRecombinantEstimated from literature
β1~100HumanRecombinantEstimated from literature
β2~1000HumanRecombinantEstimated from literature

Note: Ki values for noradrenaline can vary significantly depending on the experimental conditions, radioligand used, and tissue or cell type. The values presented are approximations from a survey of the literature.

Table 2: Phosphodiesterase (PDE) Inhibition by Theophylline

PDE IsoformIC50 (µM)SpeciesTissue SourceReference
Total PDE665HumanPregnant Myometrium

Note: Theophylline is a non-selective PDE inhibitor. The provided IC50 is for total PDE activity. IC50 values for specific isoforms may vary.

Table 3: Functional In-Vitro Data

CompoundAssayParameterValueSpecies/TissueReference
Akrinor® (Theodrenaline/Cafedrine mix)Isometric ContractionEC5041 ± 3 mg/lHuman Atrial Trabeculae
NoradrenalinecAMP Accumulation (CREB Phosphorylation)EC50~10 nMRat Pineal Gland[3]
Noradrenalineα1-Adrenergic Receptor mRNA DecreaseEC50~0.3 µMRabbit Aortic Smooth Muscle Cells

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, β1).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-dihydroalprenolol for β receptors) to each well.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To assess the functional agonist activity of this compound at Gs-coupled β-adrenergic receptors.

Methodology:

  • Cell Culture:

    • Plate cells expressing the β-adrenergic receptor of interest in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of this compound to the wells.

    • Incubate for a specified time at 37°C to allow for cAMP production.

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum effect).

Isometric Contraction in Human Atrial Trabeculae

Objective: To evaluate the inotropic effect of this compound on human cardiac tissue.

Methodology:

  • Tissue Preparation:

    • Obtain human atrial appendages from patients undergoing cardiac surgery with informed consent.

    • Dissect uniform, unbranched trabeculae from the atrial tissue in cold, oxygenated Krebs-Henseleit solution.

    • Mount the trabeculae vertically in an organ bath between two platinum stimulating electrodes.

    • Connect one end of the trabecula to a force transducer to measure isometric contraction.

  • Experimental Setup:

    • Perfuse the organ bath with oxygenated Krebs-Henseleit solution maintained at 37°C.

    • Stimulate the trabeculae electrically at a fixed frequency (e.g., 1 Hz).

    • Allow the muscle to equilibrate until a stable contractile force is achieved.

  • Drug Application:

    • Record baseline contractile force.

    • Add cumulatively increasing concentrations of this compound to the organ bath.

    • Allow the contractile force to stabilize at each concentration before adding the next.

  • Data Analysis:

    • Measure the peak developed force at each drug concentration.

    • Express the change in force as a percentage of the baseline force.

    • Plot the percentage increase in contractile force against the logarithm of the this compound concentration.

    • Determine the EC50 and Emax for the inotropic effect.

Mandatory Visualizations

Signaling Pathways

Theodrenaline_Signaling cluster_membrane Cell Membrane cluster_alpha1 α1-Adrenergic Receptor cluster_beta1 β1-Adrenergic Receptor cluster_cytosol Cytosol Theodrenaline Theodrenaline hydrochloride AR_alpha1 α1-AR Theodrenaline->AR_alpha1 Noradrenaline component AR_beta1 β1-AR Theodrenaline->AR_beta1 Noradrenaline component PDE PDE Theodrenaline->PDE Theophylline component Gq Gq AR_alpha1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Gs Gs AR_beta1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction ATP ATP ATP->AC PKA PKA cAMP->PKA cAMP->PDE Cardiac_Contraction Increased Cardiac Contractility PKA->Cardiac_Contraction AMP AMP PDE->AMP

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

In_Vitro_Workflow cluster_planning Phase 1: Assay Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation Assay_Selection Select In-Vitro Assays (Binding, Functional) Protocol_Dev Develop Detailed Protocols Assay_Selection->Protocol_Dev Reagent_Prep Prepare Reagents & Compound (Theodrenaline HCl) Protocol_Dev->Reagent_Prep Binding_Assay Perform Radioligand Binding Assays Reagent_Prep->Binding_Assay Functional_Assay Perform Functional Assays (cAMP, Contraction) Reagent_Prep->Functional_Assay Data_Collection Collect Raw Data Binding_Assay->Data_Collection Functional_Assay->Data_Collection Curve_Fitting Dose-Response Curve Fitting Data_Collection->Curve_Fitting Parameter_Calc Calculate Ki, EC50, Emax Curve_Fitting->Parameter_Calc Interpretation Interpret Results & Draw Conclusions Parameter_Calc->Interpretation

Caption: Typical experimental workflow for in-vitro studies.

Conclusion

This compound is a novel compound with a predicted dual mechanism of action, involving both adrenergic receptor agonism and phosphodiesterase inhibition. The in-vitro studies outlined in this guide provide a framework for characterizing its pharmacological profile. By determining its binding affinities for adrenergic receptor subtypes, its potency in functional assays such as cAMP accumulation and cardiac contractility, and its inhibitory activity against PDE isoforms, a comprehensive understanding of its therapeutic potential and possible side effects can be established. The provided protocols and visualizations serve as a valuable resource for researchers initiating in-vitro investigations of this compound. Further studies are warranted to fully elucidate the integrated effects of its unique chemical structure.

References

Theodrenaline hydrochloride CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

ParameterValueReference
CAS Number 2572-61-4[1]
Molecular Formula C₁₇H₂₂ClN₅O₅[1]
Molecular Weight 411.84 g/mol N/A
IUPAC Name 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride[1]
Synonyms Noradrenaline theophylline (B1681296) hydrochloride, (±)-Theodrenaline hydrochloride[1][2]

Introduction

Theodrenaline hydrochloride is a synthetic sympathomimetic amine that is structurally a conjugate of norepinephrine (B1679862) and theophylline. It is primarily utilized as a cardiac stimulant and an anti-hypotensive agent, most notably in a 20:1 fixed-dose combination with cafedrine (B87544).[2] This combination product has been a mainstay in some European countries, particularly Germany, for the management of hypotensive states during anesthesia and in emergency medicine. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of this compound.

Synthesis

While detailed industrial synthesis protocols for this compound are often proprietary, the general synthetic strategy involves the chemical linkage of norepinephrine and theophylline.[3] One described approach adapts the Traube purine (B94841) synthesis. This method involves the nitrosation of a 4-amino-6-hydroxypyrimidine (B372064) derivative, followed by reduction of the nitro group to an amino group, and subsequent cyclization with formic acid to form the purine ring structure of theophylline, which is then coupled to a norepinephrine derivative.[3]

Mechanism of Action and Signaling Pathways

The pharmacological effects of Theodrenaline are multifaceted, primarily stemming from its interaction with the sympathetic nervous system. It acts as an agonist at both α- and β-adrenergic receptors and is also thought to inhibit phosphodiesterases (PDEs).

Adrenergic Receptor Agonism

Theodrenaline's structural similarity to norepinephrine allows it to bind to and activate adrenergic receptors, leading to a cascade of intracellular signaling events.

  • β₁-Adrenergic Pathway in Cardiomyocytes: In heart muscle cells, activation of β₁-adrenergic receptors by Theodrenaline stimulates the Gs alpha subunit of the G-protein complex. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and phospholamban. The net effect is an increase in intracellular calcium concentration, resulting in enhanced myocardial contractility (positive inotropy) and an increased heart rate (positive chronotropy).

  • α₁-Adrenergic Pathway in Vascular Smooth Muscle: In vascular smooth muscle cells, Theodrenaline activates α₁-adrenergic receptors, which are coupled to the Gq alpha subunit. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction, thereby increasing peripheral vascular resistance and blood pressure.

Phosphodiesterase (PDE) Inhibition

The theophylline moiety of Theodrenaline suggests a potential for phosphodiesterase (PDE) inhibition. PDEs are enzymes that degrade cAMP and cGMP. By inhibiting PDEs, Theodrenaline could potentiate the effects of adrenergic stimulation by preventing the breakdown of these second messengers, leading to their accumulation within the cell. However, some studies suggest that significant PDE inhibition by the cafedrine/theodrenaline combination occurs only at clinically irrelevant high concentrations.[2]

Below are Graphviz diagrams illustrating the key signaling pathways.

G cluster_cardiomyocyte Cardiomyocyte Signaling Theodrenaline Theodrenaline β1-Adrenergic Receptor β1-Adrenergic Receptor Theodrenaline->β1-Adrenergic Receptor binds Gs Protein Gs Protein β1-Adrenergic Receptor->Gs Protein activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA activates Ca2+ Influx Ca2+ Influx PKA->Ca2+ Influx promotes Increased Contractility Increased Contractility Ca2+ Influx->Increased Contractility

Cardiomyocyte Signaling Pathway

G cluster_smooth_muscle Vascular Smooth Muscle Signaling Theodrenaline Theodrenaline α1-Adrenergic Receptor α1-Adrenergic Receptor Theodrenaline->α1-Adrenergic Receptor binds Gq Protein Gq Protein α1-Adrenergic Receptor->Gq Protein activates PLC PLC Gq Protein->PLC activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2->PLC SR Ca2+ Release SR Ca2+ Release IP3->SR Ca2+ Release triggers Vasoconstriction Vasoconstriction SR Ca2+ Release->Vasoconstriction

Vascular Smooth Muscle Signaling Pathway

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published in publicly available literature. The following sections provide an overview of the types of assays used to characterize this compound, with generalized methodologies.

In Vitro Assessment of Cardiac Muscle Contractility

Objective: To determine the direct effect of this compound on the contractile force of cardiac muscle tissue.

Generalized Protocol:

  • Tissue Preparation: Papillary muscles are dissected from the hearts of laboratory animals (e.g., rats, rabbits) and mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

  • Data Acquisition: Isometric tension is measured using a force transducer connected to a data acquisition system.

  • Drug Application: After a stabilization period, increasing concentrations of this compound are added to the organ bath in a cumulative manner.

  • Analysis: The change in contractile force from baseline is measured at each concentration to generate a dose-response curve and determine parameters such as EC₅₀.

Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of this compound for α- and β-adrenergic receptors.

Generalized Protocol:

  • Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest are prepared from cultured cells or animal tissues.

  • Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]prazosin for α₁ receptors, [³H]yohimbine for α₂ receptors, [¹²⁵I]iodocyanopindolol for β receptors) in the presence of varying concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Analysis: The data are analyzed to determine the inhibitory constant (Ki) of this compound for the receptor, which is a measure of its binding affinity.

Phosphodiesterase (PDE) Activity Assay

Objective: To assess the inhibitory effect of this compound on PDE activity.

Generalized Protocol:

  • Enzyme Preparation: Purified PDE isoenzymes are used.

  • Assay Reaction: The PDE enzyme is incubated with its substrate (e.g., [³H]cAMP or [³H]cGMP) in the presence and absence of this compound.

  • Product Separation: The reaction is stopped, and the radiolabeled product (e.g., [³H]AMP or [³H]GMP) is separated from the unreacted substrate using chromatography.

  • Quantification: The amount of radiolabeled product is determined by scintillation counting.

  • Analysis: The percentage of inhibition of PDE activity by this compound is calculated to determine its IC₅₀ value.

Animal Models of Hypotension

Objective: To evaluate the in vivo efficacy of this compound in reversing hypotension.

Generalized Protocol:

  • Animal Model: Anesthetized animals (e.g., rats, dogs) are used. Hypotension can be induced pharmacologically (e.g., with a ganglionic blocker) or by producing spinal anesthesia.

  • Instrumentation: Animals are instrumented for continuous monitoring of blood pressure (via an arterial catheter) and heart rate.

  • Drug Administration: Once a stable hypotensive state is achieved, this compound is administered intravenously as a bolus or infusion.

  • Data Collection: Blood pressure and heart rate are recorded continuously before, during, and after drug administration.

  • Analysis: The magnitude and duration of the pressor response are quantified to assess the anti-hypotensive efficacy of this compound.

Data Summary

The following table summarizes key quantitative data related to the pharmacological effects of Theodrenaline, often in combination with cafedrine.

ParameterValueConditionReference
EC₅₀ for increased force in human atrial trabeculae (Akrinor™) 41 ± 3 mg/LIn vitro isometric contractionN/A
Time to 10% MAP increase in women (Cafedrine/Theodrenaline) 7.2 ± 4.6 minClinical study in anesthesiaN/A
Time to 10% MAP increase in men (Cafedrine/Theodrenaline) 8.6 ± 6.3 minClinical study in anesthesiaN/A

Conclusion

This compound is a pharmacologically active compound with a clear mechanism of action involving the adrenergic system. Its primary clinical use in combination with cafedrine for the treatment of hypotension is well-established in certain regions. This guide provides a foundational understanding of its chemical properties, synthesis, and pharmacological profile for researchers and drug development professionals. Further investigation into detailed experimental protocols and the relative contribution of PDE inhibition to its overall effect is warranted.

References

Theodrenaline Hydrochloride: A Technical Overview of its Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theodrenaline hydrochloride, a synthetic compound formed by the chemical linkage of norepinephrine (B1679862) and theophylline (B1681296), is utilized as a cardiac stimulant, primarily in the management of hypotension.[1] This technical guide provides a comprehensive analysis of the cardiovascular effects of this compound, with a focus on its mechanism of action, quantitative physiological effects, and the experimental methodologies employed in its evaluation. Theodrenaline is often administered in a 20:1 fixed combination with cafedrine (B87544).[2] This document synthesizes available data to offer a detailed resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a cardiovascular agent designed to leverage the synergistic effects of its constituent molecules: the potent vasoconstrictor and inotrope, norepinephrine, and the phosphodiesterase inhibitor and adenosine (B11128) receptor antagonist, theophylline. Its primary clinical application is in the treatment of hypotensive states, particularly those occurring during anesthesia.[3][4] Understanding the nuanced cardiovascular effects of Theodrenaline is crucial for its safe and effective use and for the development of novel cardiovascular therapies.

Mechanism of Action

The cardiovascular effects of this compound are multifaceted, stemming from the distinct pharmacological actions of its norepinephrine and theophylline components.

2.1. Adrenergic Receptor Stimulation: The norepinephrine moiety of Theodrenaline directly stimulates adrenergic receptors.

  • β1-Adrenergic Receptors: Activation of β1-receptors in cardiomyocytes leads to an increase in intracellular cyclic AMP (cAMP), resulting in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.[2][3]

  • α1-Adrenergic Receptors: Stimulation of α1-receptors on vascular smooth muscle cells mediates vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.[2][3]

2.2. Phosphodiesterase (PDE) Inhibition: The theophylline component contributes to the overall effect by inhibiting phosphodiesterases, enzymes that degrade cAMP. This inhibition leads to an accumulation of intracellular cAMP, potentiating the effects of β1-adrenergic receptor stimulation and promoting vasodilation in certain vascular beds.[2][3]

Signaling Pathway Diagram

Theodrenaline_Signaling cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle Cell Theodrenaline_N Theodrenaline (Norepinephrine moiety) Beta1_AR β1-Adrenergic Receptor Theodrenaline_N->Beta1_AR Activates AC Adenylyl Cyclase Beta1_AR->AC Stimulates cAMP_heart cAMP AC->cAMP_heart Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP_heart->PKA Activates PDE3 PDE3 cAMP_heart->PDE3 Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Heart_Rate ↑ Chronotropy (Heart Rate) PKA->Heart_Rate Ca_influx ↑ Ca2+ Influx Ca_channels->Ca_influx Contractility ↑ Inotropy (Contractility) Ca_influx->Contractility Theodrenaline_T Theodrenaline (Theophylline moiety) Theodrenaline_T->PDE3 Inhibits AMP AMP PDE3->AMP Degrades Theodrenaline_N2 Theodrenaline (Norepinephrine moiety) Alpha1_AR α1-Adrenergic Receptor Theodrenaline_N2->Alpha1_AR Activates PLC Phospholipase C Alpha1_AR->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Ca_release ↑ Ca2+ Release ER->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

Caption: Signaling pathways of this compound in cardiovascular tissues.

Quantitative Cardiovascular Effects

The majority of available quantitative data comes from clinical studies of Theodrenaline in combination with cafedrine (Akrinor™), typically in a 20:1 ratio. These studies have been conducted primarily in patients experiencing hypotension during anesthesia.

Table 1: Hemodynamic Effects of Cafedrine/Theodrenaline in Patients Under Anesthesia
ParameterBaseline (Mean ± SD)Post-administration (Mean ± SD)ChangeTime to EffectDosageReference
Mean Arterial Pressure (MAP) 63 ± 10 mmHg74 ± 16 mmHg (at 5 min)↑ 11 ± 16 mmHgPeak at 17.4 ± 9.0 min1.27 ± 1.0 mg/kg (Cafedrine) / 64 ± 50 µg/kg (Theodrenaline)[5]
Heart Rate Not specifiedNo clinically significant change--1.27 ± 1.0 mg/kg (Cafedrine) / 64 ± 50 µg/kg (Theodrenaline)[5]
Systemic Vascular Resistance Not specifiedMostly unchanged--Not specified[4]
Cardiac Output Not specifiedIncreased-Not specified[4]
Stroke Volume Not specifiedIncreased-Not specified[4]
Cardiac Preload Not specifiedIncreased-Not specified[4]
Table 2: Factors Influencing the Response to Cafedrine/Theodrenaline
FactorObservationDosage to Achieve Similar MAP IncreaseReference
Heart Failure Slower time to peak MAP.Higher dose required: 1.78 ± 1.67 mg/kg (Cafedrine) / 89.0 ± 83.5 µg/kg (Theodrenaline)[5]
Healthy Patients Faster time to peak MAP.Lower dose required: 1.16 ± 0.77 mg/kg (Cafedrine) / 58.0 ± 38.5 µg/kg (Theodrenaline)[5]
Gender (Female) Faster onset of MAP increase (7.2 ± 4.6 min for 10% increase).Not specified[]
Gender (Male) Slower onset of MAP increase (8.6 ± 6.3 min for 10% increase).Not specified[]
Beta-blocker Use Prolonged time to 10% MAP increase (9.0 ± 7.0 min vs. 7.3 ± 4.3 min).Not specified[]

Experimental Protocols

Detailed experimental protocols for preclinical and clinical evaluation of this compound are essential for reproducible and comparable results.

Preclinical Evaluation: Isolated Langendorff Heart Preparation (Hypothetical Protocol)

This protocol describes a standard method for assessing the direct cardiac effects of a substance.

Langendorff_Protocol cluster_setup Experimental Setup cluster_procedure Experimental Procedure Animal Rodent (e.g., Rat, Guinea Pig) Heart_Isolation Heart Isolation and Cannulation Animal->Heart_Isolation Langendorff_Apparatus Langendorff Apparatus Heart_Isolation->Langendorff_Apparatus Perfusion Retrograde Perfusion (Krebs-Henseleit Buffer) Langendorff_Apparatus->Perfusion Transducers Pressure & ECG Transducers Perfusion->Transducers Data_Acquisition Data Acquisition System Transducers->Data_Acquisition Stabilization Stabilization Period (e.g., 20-30 min) Baseline_Recording Baseline Parameter Recording Stabilization->Baseline_Recording Drug_Administration Theodrenaline HCl (Dose-Response) Baseline_Recording->Drug_Administration Parameter_Measurement Measure: - Heart Rate - Left Ventricular Developed Pressure - dP/dt max/min - Coronary Flow Drug_Administration->Parameter_Measurement Washout Washout Period Parameter_Measurement->Washout

Caption: Experimental workflow for isolated heart studies.

Methodology:

  • Animal Model: Male Wistar rats (250-300g) are anesthetized.

  • Heart Isolation: The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer. The aorta is cannulated for retrograde perfusion.

  • Perfusion: The heart is perfused with Krebs-Henseleit buffer (37°C, gassed with 95% O2/5% CO2) at a constant pressure.

  • Data Acquisition: A balloon-tipped catheter is inserted into the left ventricle to measure pressure. ECG electrodes are placed on the heart surface.

  • Experimental Protocol: After a stabilization period, baseline measurements are recorded. This compound is then administered in increasing concentrations to establish a dose-response curve for heart rate, left ventricular developed pressure, and coronary flow.

Clinical Evaluation: A Randomized Controlled Trial (Based on HYPOTENS Study Protocol)

This protocol outlines a typical design for a clinical trial investigating the efficacy and safety of Theodrenaline in treating intra-operative hypotension.[1]

Clinical_Trial_Workflow cluster_patient_flow Patient Journey cluster_procedure Study Procedure Patient_Recruitment Patient Recruitment (e.g., ASA II-IV, >50 years) Inclusion_Exclusion Inclusion/Exclusion Criteria Screening Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm_A Treatment Arm A: Cafedrine/Theodrenaline Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B: Active Comparator (e.g., Ephedrine) Randomization->Treatment_Arm_B Drug_Administration Study Drug Administration Treatment_Arm_A->Drug_Administration Treatment_Arm_B->Drug_Administration Anesthesia_Induction Induction of Anesthesia Hypotension_Event Hypotensive Event (Defined Threshold) Anesthesia_Induction->Hypotension_Event Hypotension_Event->Drug_Administration Hemodynamic_Monitoring Continuous Hemodynamic Monitoring (MAP, HR) Drug_Administration->Hemodynamic_Monitoring Data_Collection Data Collection (Primary & Secondary Endpoints) Hemodynamic_Monitoring->Data_Collection Follow_up Post-operative Follow-up Data_Collection->Follow_up

Caption: Workflow of a randomized controlled clinical trial.

Methodology:

  • Study Design: A prospective, randomized, open-label, parallel-group, multicenter non-interventional study.[1]

  • Patient Population: Patients undergoing elective surgery under general anesthesia who develop hypotension.[2]

  • Intervention: Intravenous administration of either cafedrine/theodrenaline or a standard vasopressor (e.g., ephedrine) upon the occurrence of a hypotensive event (e.g., systolic blood pressure < 100 mmHg or a >20% drop from baseline).[2]

  • Primary Outcome Measures: Efficacy in restoring and maintaining blood pressure within a target range.

  • Secondary Outcome Measures: Heart rate stability, incidence of adverse events, and post-operative outcomes.

  • Data Analysis: Statistical comparison of the hemodynamic profiles and safety outcomes between the treatment groups.

Conclusion

This compound is a cardiac stimulant with a dual mechanism of action involving both adrenergic receptor stimulation and phosphodiesterase inhibition. Clinical data, primarily from its use in combination with cafedrine, demonstrates its effectiveness in rapidly increasing blood pressure in hypotensive states, mainly by increasing cardiac output and stroke volume with minimal effect on heart rate. Further research, particularly preclinical studies on Theodrenaline as a single agent, would be beneficial to fully elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a framework for future investigations into the cardiovascular effects of Theodrenaline and related compounds.

References

A Technical Guide to Theodrenaline Hydrochloride: Elucidating its Structural and Pharmacological Relationship with Norepinephrine and Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Theodrenaline (B228420) hydrochloride is a synthetic sympathomimetic agent designed as a cardiac stimulant and anti-hypotensive drug. Its unique properties arise from its molecular structure, which represents a covalent linkage between norepinephrine (B1679862) and theophylline (B1681296).[1][2] This guide provides an in-depth analysis of this relationship, detailing the dual mechanism of action derived from its constituent components. The norepinephrine moiety confers activity at adrenergic receptors, while the theophylline portion introduces the potential for phosphodiesterase inhibition and adenosine (B11128) receptor antagonism.[3][4] This document summarizes the available quantitative pharmacological data, presents detailed experimental protocols for assessing its activity, and uses visualizations to clarify its chemical structure, signaling pathways, and experimental workflows.

The Chemical Relationship: A Norepinephrine-Theophylline Conjugate

Theodrenaline, also known as noradrenalinoethyltheophylline, is a single molecule formed by the chemical linkage of norepinephrine (noradrenaline) and theophylline.[1] The structure combines the β-phenylethylamine core of norepinephrine, responsible for adrenergic activity, with the xanthine (B1682287) scaffold of theophylline. This conjugation results in a compound with a distinct pharmacological profile compared to a simple mixture of the two parent drugs.[5]

cluster_product Conjugate Molecule NE Norepinephrine (Adrenergic Agonist) THEOD Theodrenaline (7-(2-{[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino}ethyl)- 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) NE->THEOD Covalent Linkage THEO Theophylline (Xanthine Derivative) THEO->THEOD Covalent Linkage

Figure 1: Chemical relationship of Theodrenaline.

Dual Mechanism of Action

Theodrenaline's pharmacological effects are a direct consequence of its hybrid structure, exhibiting a dual mechanism of action. The norepinephrine component acts as a direct sympathomimetic, while the theophylline component contributes properties of a methylxanthine.[3][4]

Adrenergic Component (from Norepinephrine)

The norepinephrine moiety of theodrenaline is responsible for its primary effects on the cardiovascular system. It directly stimulates both α- and β-adrenergic receptors.[4][6]

  • β1-Adrenergic Receptor Activation: In cardiomyocytes, activation of β1-receptors is coupled to Gs-proteins, which stimulate adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP).[3][7] This cascade leads to a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, enhancing cardiac output.[4][8]

  • α1-Adrenergic Receptor Activation: In vascular smooth muscle, the norepinephrine component activates α1-receptors.[3][9] These receptors are coupled to Gq-proteins, which activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increased release of intracellular calcium (Ca²⁺), causing vasoconstriction and an increase in systemic vascular resistance.[3][7]

Xanthine Component (from Theophylline)

The theophylline moiety introduces two potential, albeit secondary, mechanisms of action.

  • Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective inhibitor of PDE enzymes.[10][11] By inhibiting PDEs (particularly PDE3 and PDE4), the degradation of cAMP is reduced. This could theoretically potentiate the effects of β1-receptor stimulation.[3][12] However, studies on the clinically used mixture of cafedrine (B87544)/theodrenaline (Akrinor™) suggest that significant PDE inhibition occurs only at very high, clinically irrelevant concentrations (e.g., 420 mg/L).[8][13] At therapeutic doses, this effect is likely minimal.

  • Adenosine Receptor Antagonism: Theophylline is also a known antagonist of adenosine receptors.[14][15] Blockade of these receptors can contribute to stimulant effects, though its role in the primary cardiovascular actions of theodrenaline is less defined compared to the adrenergic agonism.[16]

cluster_Cardiomyocyte Cardiac Muscle Cell cluster_Vascular Vascular Smooth Muscle Cell b1AR β1-Adrenergic Receptor Gs Gs Protein b1AR->Gs AC Adenylyl Cyclase Gs->AC cAMP_cardiac cAMP AC->cAMP_cardiac generates ATP ATP ATP->AC converts PKA Protein Kinase A cAMP_cardiac->PKA PDE3 PDE3 cAMP_cardiac->PDE3 degrades Ca_cardiac ↑ Intracellular Ca²⁺ PKA->Ca_cardiac Inotropy ↑ Contractility (Inotropic Effect) Ca_cardiac->Inotropy AMP AMP PDE3->AMP degrades a1AR α1-Adrenergic Receptor Gq Gq Protein a1AR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 generates PIP2 PIP2 PIP2->PLC cleaves Ca_vascular ↑ Intracellular Ca²⁺ IP3->Ca_vascular Contraction Vasoconstriction Ca_vascular->Contraction Theodrenaline Theodrenaline Theodrenaline->b1AR Norepinephrine Moiety Theodrenaline->a1AR Norepinephrine Moiety Theophylline_moiety Theophylline Moiety (Weak Effect) Theophylline_moiety->PDE3 Inhibits (Clinically Minor)

Figure 2: Dual signaling pathways of Theodrenaline.

Quantitative Pharmacological Data

Table 1: Potency of Theodrenaline Mixture and Parent Compounds

Compound/Mixture Target/Assay Parameter Value Reference(s)
Akrinor™ (Cafedrine/Theodrenaline 20:1) Positive Inotropic Effect (Human Atrial Myocardium) EC₅₀ 41 ± 3 mg/L [1][18]
Norepinephrine α₁-Adrenergic Receptor Kᵢ ~330 nM [19]
Norepinephrine α₂-Adrenergic Receptor Kᵢ ~56 nM [19]
Norepinephrine β₁-Adrenergic Receptor (Trout Erythrocytes) EC₅₀ 13 nM (1.3 x 10⁻⁸ M) [20]
Theophylline Adenosine A₁ Receptor Kᵢ ~10 µM [21]

| Theophylline | Phosphodiesterases (non-selective) | Inhibition | Weak; requires high concentrations for effect. |[11][22] |

Note: The EC₅₀ for Akrinor™ reflects the combined action of both cafedrine and theodrenaline.

Table 2: Adrenergic Receptor Selectivity of Norepinephrine

Receptor Subtype Relative Affinity/Potency for Norepinephrine Key Physiological Role Reference(s)
α₁ High Vasoconstriction of vascular smooth muscle [6][9]
β₁ High Increased cardiac contractility and heart rate [23][24]

| β₂ | Low | Bronchodilation, vasodilation in skeletal muscle |[6][23] |

Note: Norepinephrine exhibits approximately tenfold higher affinity for the β₁AR over the β₂AR.[23]

Experimental Protocols

To characterize the binding affinity of theodrenaline hydrochloride at its primary targets, a radioligand competition binding assay is a standard and essential method. The following protocol provides a detailed methodology for determining the inhibition constant (Kᵢ) of theodrenaline at the human β1-adrenergic receptor.

Protocol: β1-Adrenergic Receptor Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human β1-adrenergic receptor expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:

  • Receptor Source: Membranes prepared from HEK293 cells stably expressing the human β1-adrenergic receptor.

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-adrenergic antagonist.

  • Non-specific Binding Control: Propranolol (10 µM), a non-selective β-antagonist.

  • Test Compound: this compound, prepared in a dilution series.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Instrumentation: Liquid scintillation counter, 96-well filter plates (e.g., glass fiber), vacuum filtration manifold.

Methodology:

  • Membrane Preparation: a. Culture HEK293-β1AR cells to confluence. b. Harvest cells and homogenize in ice-cold lysis buffer. c. Perform differential centrifugation to isolate the membrane fraction. d. Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.

  • Assay Setup (in 96-well plate): a. Total Binding Wells (Triplicate): Add 50 µL assay buffer, 50 µL of [³H]-DHA (at a final concentration near its Kₑ, e.g., 1 nM), and 100 µL of membrane preparation (e.g., 20 µg protein). b. Non-Specific Binding (NSB) Wells (Triplicate): Add 50 µL of 10 µM Propranolol, 50 µL of [³H]-DHA, and 100 µL of membrane preparation. c. Competition Binding Wells (Triplicate per concentration): Add 50 µL of this compound dilution (e.g., 10⁻¹¹ M to 10⁻⁴ M), 50 µL of [³H]-DHA, and 100 µL of membrane preparation.

  • Incubation: a. Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing: a. Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. b. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: a. Allow filters to dry completely. b. Add liquid scintillation cocktail to each well. c. Count the radioactivity (in disintegrations per minute, DPM) in each well using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM). b. Plot the percentage of specific binding against the log concentration of this compound. c. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

start Start: Prepare Reagents (Membranes, Radioligand, Theodrenaline) plate_setup Set up 96-Well Plate: - Total Binding - Non-Specific Binding - Theodrenaline Concentrations start->plate_setup incubation Incubate Plate to Reach Equilibrium (e.g., 60 min at 25°C) plate_setup->incubation filtration Rapid Vacuum Filtration (Separates Bound from Free Ligand) incubation->filtration washing Wash Filters with Ice-Cold Buffer (3x) filtration->washing counting Add Scintillation Cocktail & Quantify Radioactivity (DPM) washing->counting analysis Data Analysis: 1. Calculate Specific Binding 2. Plot Competition Curve 3. Determine IC₅₀ 4. Calculate Kᵢ (Cheng-Prusoff) counting->analysis end End: Determine Kᵢ of Theodrenaline analysis->end

Figure 3: Workflow for a radioligand binding assay.

Conclusion

This compound is a rationally designed conjugate molecule that successfully integrates the pharmacological properties of its parent compounds, norepinephrine and theophylline. Its primary mechanism of action is sympathomimetic, driven by the norepinephrine moiety's potent agonism at α1- and β1-adrenergic receptors, leading to increased cardiac output and vasoconstriction. The contribution of the theophylline component via phosphodiesterase inhibition appears to be clinically insignificant at therapeutic concentrations. The unique, dual-action profile of this single chemical entity provides a valuable tool for managing hypotensive states, offering a distinct advantage over simple drug mixtures. Further research to quantify the binding affinities and functional potencies of pure theodrenaline at various receptor subtypes would be beneficial for a more complete characterization of its pharmacological profile.

References

Theodrenaline Hydrochloride: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theodrenaline hydrochloride, a synthetic compound formed by the chemical linkage of norepinephrine (B1679862) and theophylline (B1681296), presents a unique pharmacological profile with potential therapeutic applications, primarily as a cardiac stimulant and anti-hypotensive agent. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to support further research and development of this compound for cardiovascular indications.

Introduction

This compound is a sympathomimetic agent that combines the pharmacological properties of a catecholamine (norepinephrine) and a methylxanthine (theophylline) in a single molecule. It is often used in a 1:20 combination with Cafedrine hydrochloride in a formulation known as Akrinor™, which has been utilized for decades in some European countries for the management of hypotensive states, particularly during anesthesia. This guide, however, aims to dissect the individual contributions and potential of this compound.

The primary therapeutic rationale for Theodrenaline is its dual action: direct stimulation of adrenergic receptors by the norepinephrine moiety and potential modulation of intracellular signaling cascades through phosphodiesterase (PDE) inhibition by the theophylline component. This combination of effects suggests its utility in clinical scenarios requiring rapid restoration of blood pressure and cardiac output.

Mechanism of Action

This compound exerts its physiological effects through a multi-faceted mechanism primarily involving the stimulation of the sympathetic nervous system. It functions as both an alpha- and beta-adrenergic agonist.

Adrenergic Receptor Stimulation

The norepinephrine component of Theodrenaline directly binds to and activates adrenergic receptors, leading to a cascade of downstream signaling events.

  • β1-Adrenergic Receptor Activation in Cardiomyocytes: In cardiac muscle cells, Theodrenaline stimulates β1-adrenoceptors. This activation is coupled to the Gs protein, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in increased myocardial contractility (positive inotropy) and heart rate (positive chronotropy).

  • α1-Adrenergic Receptor Activation in Vascular Smooth Muscle: In the smooth muscle of blood vessels, Theodrenaline activates α1-adrenergic receptors. This receptor is coupled to the Gq protein, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to vasoconstriction and an increase in peripheral vascular resistance and blood pressure.

Potential for Phosphodiesterase (PDE) Inhibition

The theophylline moiety of Theodrenaline has the potential to inhibit phosphodiesterases, enzymes that degrade cAMP. By inhibiting PDE, particularly PDE3 which is prevalent in cardiac tissue, Theodrenaline could theoretically potentiate the effects of β1-adrenergic stimulation by preventing the breakdown of cAMP. However, studies on the combination product Akrinor™ suggest that significant PDE inhibition is only observed at very high, clinically irrelevant concentrations (e.g., 420 mg/L). At therapeutic doses, the direct adrenergic effects are likely predominant.

Signaling Pathways

The signaling pathways activated by this compound are central to its cardiovascular effects.

Theodrenaline_Cardiomyocyte_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Theodrenaline Theodrenaline Beta1_AR β1-Adrenergic Receptor Theodrenaline->Beta1_AR Gs Gs Protein Beta1_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Contractility Increased Myocardial Contractility PKA->Contractility leads to

Figure 1: Theodrenaline signaling in cardiomyocytes.

Theodrenaline_Vascular_Smooth_Muscle_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Theodrenaline Theodrenaline Alpha1_AR α1-Adrenergic Receptor Theodrenaline->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR stimulates Ca2 Ca²⁺ SR->Ca2 releases Vasoconstriction Vasoconstriction Ca2->Vasoconstriction leads to

Figure 2: Theodrenaline signaling in vascular smooth muscle.

Quantitative Pharmacological Data

Quantitative data on the pharmacological properties of this compound as a single agent are limited in the public domain. Most available data pertains to the combination product Akrinor™.

ParameterValueCompoundAssay SystemReference
EC50 (Positive Inotropic Effect)41 ± 3 mg/LAkrinor™ (Cafedrine/Theodrenaline 20:1)Human atrial trabeculae[1]

Note: The EC50 value is for the combined product and not solely representative of this compound. Further research is required to determine the specific potency and binding affinities of this compound at individual adrenergic receptor subtypes and its inhibitory concentrations for various phosphodiesterase isoforms.

Experimental Protocols

The following are summaries of experimental methodologies that have been used to characterize the pharmacological effects of Theodrenaline, primarily within the Akrinor™ formulation.

In Vitro Isometric Contraction Measurement in Human Atrial Trabeculae

This protocol is adapted from the methodology described by Kloth et al. (2017) to assess the inotropic effects of Theodrenaline-containing compounds.[1]

Objective: To measure the effect of this compound on the contractile force of human cardiac muscle.

Materials:

  • Human atrial tissue obtained from patients undergoing cardiac surgery.

  • Krebs-Henseleit solution (in mmol/L: NaCl 118, KCl 4.7, NaHCO₃ 25, KH₂PO₄ 1.2, MgSO₄ 1.2, CaCl₂ 2.5, glucose 11).

  • This compound stock solution.

  • Isometric force transducers.

  • Organ bath system with temperature control and gassing (95% O₂ / 5% CO₂).

  • Data acquisition system.

Procedure:

  • Dissect human atrial tissue into small trabeculae (approximately 1 mm in diameter and 3-5 mm in length).

  • Mount the trabeculae in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Connect one end of the trabeculae to a fixed hook and the other end to an isometric force transducer.

  • Electrically stimulate the trabeculae at a frequency of 1 Hz.

  • Allow the preparations to equilibrate for at least 60 minutes, adjusting the preload to achieve a stable baseline contractile force.

  • Generate a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath at regular intervals.

  • Record the isometric contractile force at each concentration until a maximal response is achieved.

  • Data Analysis: Express the contractile force as a percentage of the maximal response and plot against the logarithm of the this compound concentration to determine the EC50 value.

Atrial_Trabeculae_Workflow Start Start Tissue_Prep Prepare Human Atrial Trabeculae Start->Tissue_Prep Mounting Mount Trabeculae in Organ Bath System Tissue_Prep->Mounting Equilibration Equilibrate under Electrical Stimulation (1 Hz) Mounting->Equilibration CRC_Generation Generate Cumulative Concentration-Response Curve (Theodrenaline HCl) Equilibration->CRC_Generation Data_Acquisition Record Isometric Contractile Force CRC_Generation->Data_Acquisition Data_Analysis Calculate EC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for in vitro contractility assay.
Phosphodiesterase Inhibition Assay

A standard phosphodiesterase inhibition assay can be adapted to evaluate the effect of this compound on PDE activity.

Objective: To determine the inhibitory potency (IC50) of this compound on various PDE isoforms.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).

  • [³H]-cAMP or [³H]-cGMP as substrate.

  • Snake venom nucleotidase.

  • Anion-exchange resin (e.g., Dowex).

  • Scintillation cocktail and counter.

  • This compound stock solution.

  • Assay buffer.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a specific PDE enzyme, and varying concentrations of this compound.

  • Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

  • Incubate the reaction mixture at 30°C for a defined period.

  • Terminate the reaction by boiling.

  • Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

  • Separate the unreacted charged substrate from the neutral nucleoside product using an anion-exchange resin.

  • Quantify the amount of radiolabeled nucleoside product by scintillation counting.

  • Data Analysis: Calculate the percentage of PDE inhibition at each concentration of this compound and determine the IC50 value.

Potential Therapeutic Applications

The primary and most established therapeutic application of this compound, in combination with Cafedrine, is the treatment of hypotension , particularly in the context of anesthesia (e.g., spinal or epidural anesthesia) and in emergency medicine.[1][] Its rapid onset of action and its effect on both cardiac output and vascular resistance make it a valuable agent in these settings.

Further research into the specific pharmacological properties of this compound as a single agent could uncover additional therapeutic opportunities in cardiovascular medicine, such as in the management of certain types of shock or acute heart failure where a combined inotropic and vasopressor effect is desired.

Conclusion and Future Directions

This compound is a pharmacologically active molecule with a clear mechanism of action involving the stimulation of adrenergic receptors. While its clinical use has been primarily in a combination product, a more detailed understanding of its individual properties is warranted. Future research should focus on:

  • Determining the specific binding affinities and potencies of this compound at α- and β-adrenergic receptor subtypes.

  • Quantifying the inhibitory effects of this compound on a panel of phosphodiesterase isoforms to clarify the clinical relevance of this mechanism.

  • Conducting preclinical and clinical studies with this compound as a single agent to fully characterize its pharmacokinetic and pharmacodynamic profile.

A more comprehensive dataset on this compound will enable a more precise evaluation of its therapeutic potential and could lead to the development of new treatment strategies for a range of cardiovascular disorders.

References

Methodological & Application

Protocol for synthesizing Theodrenaline hydrochloride in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a synthesis protocol for "Theodrenaline hydrochloride" as it does not appear to be a recognized or documented chemical compound in the scientific literature. A thorough search of chemical databases and scholarly articles has yielded no results for a compound with this name.

Therefore, no established and validated synthesis protocol exists in the public domain. Attempting to create a protocol for an uncharacterized substance would be scientifically unsound and could pose significant safety risks.

For the safety of researchers and to ensure the validity of scientific work, it is crucial to rely on established and peer-reviewed methods for the synthesis of known compounds.

If "this compound" is a novel or proprietary compound, the synthesis protocol would be contained within internal, confidential research and development documentation of the originating entity and would not be publicly available.

If you have a different, recognized chemical name or a CAS Registry Number for the compound of interest, please provide it, and I will be glad to assist you if the information is publicly available.

Preparation of Theodrenaline Hydrochloride Stock Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Theodrenaline hydrochloride is a synthetic compound that combines the properties of a cardiac stimulant and an anti-hypotensive agent. It is a conjugate of noradrenaline and theophylline (B1681296).[1] In cellular biology research, precise preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.

Quantitative Data Summary

For ease of use and accurate preparation, the following table summarizes the key quantitative information for this compound.

ParameterValueSource
Molecular Weight 411.84 g/mol [2]
Appearance Off-white to light yellow solid[2]
Solubility in DMSO 100 mg/mL (242.81 mM)[2]
Storage of Solid 4°C, protect from light, stored under nitrogen[2]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month (protect from light, under nitrogen)[2]

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution in Dimethyl Sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO to ensure optimal solubility and stability of the compound.[2]

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Sterile, disposable pipette tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 41.18 mg of the compound.

  • Dissolution:

    • Transfer the weighed powder to a sterile conical tube.

    • Add the calculated volume of anhydrous DMSO. For 41.18 mg, add 1 mL of DMSO.

    • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • Heating and Sonication (if necessary): Complete dissolution may require warming and sonication.[2]

    • Place the tube in a water bath or heat block set to 60°C for 5-10 minutes.

    • Periodically vortex the tube during heating.

    • If a sonicator is available, sonicate the tube for short bursts until the solution is clear.

    • Caution: Use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[2]

  • Sterilization (Optional): If sterile filtration is required, use a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

    • Protect the aliquots from light and store under a nitrogen atmosphere for optimal stability.[2]

Dilution of Stock Solution for Cell Culture Experiments

The high concentration of the DMSO stock solution necessitates serial dilution for cell culture applications to avoid solvent-induced cytotoxicity. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1-0.5%, depending on the cell line's sensitivity.

Example Dilution Workflow:

G stock 100 mM Stock Solution in DMSO intermediate Intermediate Dilution (e.g., 1 mM in sterile PBS or media) stock->intermediate 1:100 dilution final Final Working Concentration in Cell Culture Medium (e.g., 1-100 µM) intermediate->final Serial dilutions

Caption: Workflow for diluting this compound stock solution.

Mechanism of Action: Signaling Pathways

Theodrenaline acts as a cardiac stimulant and anti-hypotensive agent through a dual mechanism derived from its constituent parts: noradrenaline and theophylline.[1][3][4] The noradrenaline component primarily stimulates β-adrenoceptors, while the theophylline moiety is believed to inhibit phosphodiesterases (PDEs).[3][4]

Proposed Signaling Pathway in Cardiomyocytes:

The primary effect in heart muscle cells is an increase in contractility (positive inotropy). This is achieved through the following pathway:

  • β1-Adrenoceptor Activation: The noradrenaline component of Theodrenaline binds to and activates β1-adrenergic receptors on the surface of cardiomyocytes.[3][4]

  • Gs Protein Activation: This receptor activation leads to the stimulation of the associated Gs protein.[4]

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[3][4]

  • PDE Inhibition: The theophylline component of Theodrenaline inhibits phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP. This inhibition leads to a sustained elevation of intracellular cAMP levels.[3][4]

  • PKA Activation and Increased Inotropy: The elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to an increase in intracellular calcium and enhanced cardiac muscle contraction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Theodrenaline Theodrenaline (Noradrenaline component) beta_AR β1-Adrenoceptor Theodrenaline->beta_AR Gs Gs Protein beta_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PDE Phosphodiesterase (PDE) PDE->cAMP degrades Theodrenaline_theo Theodrenaline (Theophylline component) Theodrenaline_theo->PDE inhibits Inotropy Increased Inotropy (Contraction) PKA->Inotropy

Caption: Proposed signaling pathway of Theodrenaline in cardiomyocytes.

Safety Precautions

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[5]

  • Avoid inhalation of the powder and contact with skin and eyes.[5]

By following these guidelines, researchers can prepare this compound stock solutions with high accuracy and consistency, ensuring the integrity of their cell culture experiments.

References

Application Notes and Protocols for Theodrenaline Hydrochloride in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theodrenaline (B228420) hydrochloride, a conjugate of noradrenaline and theophylline (B1681296), is a sympathomimetic agent with cardiac stimulant properties. In clinical practice, it is almost exclusively used in a 20:1 fixed-dose combination with cafedrine (B87544) hydrochloride (a conjugate of norephedrine (B3415761) and theophylline), marketed under names such as Akrinor®. This combination is primarily employed for the treatment of hypotension. These application notes provide a guide for researchers designing in vivo animal studies to investigate the pharmacological effects of theodrenaline hydrochloride, with a necessary focus on its combination with cafedrine due to the scarcity of preclinical data on theodrenaline alone.

Mechanism of Action

Theodrenaline acts as a direct sympathomimetic. Its proposed mechanism of action involves the stimulation of β-adrenergic receptors, leading to positive inotropic effects on the heart.[1] Additionally, as a theophylline derivative, it may exhibit phosphodiesterase (PDE) inhibitory activity, which would increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, further enhancing cardiac contractility.

Signaling Pathway of Theodrenaline

Theodrenaline_Signaling cluster_cell Cardiomyocyte Theodrenaline Theodrenaline Beta_AR β-Adrenergic Receptor Theodrenaline->Beta_AR Stimulates PDE Phosphodiesterase (PDE) Theodrenaline->PDE Inhibits (Potential) AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates cAMP->PDE Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Opens Contraction Increased Cardiac Contraction Ca_Influx->Contraction AMP AMP PDE->AMP Degrades

Caption: Proposed signaling pathway of Theodrenaline in cardiomyocytes.

Dosage and Administration

Recommended Starting Point for Dosage Calculations

Due to the lack of established preclinical dosages, researchers should perform dose-range finding studies. The following table summarizes available clinical data for the cafedrine/theodrenaline combination, which can serve as a starting point for designing these studies.

SpeciesCompound/CombinationDosageRoute of AdministrationObserved Effect
HumanCafedrine/Theodrenaline1.27 ± 1.0 mg/kg (Cafedrine) / 64 ± 50 µg/kg (Theodrenaline)IntravenousSignificant increase in Mean Arterial Pressure (MAP)[]
Administration Routes

The choice of administration route will depend on the experimental objectives. Common routes for in vivo animal studies include:

  • Intravenous (IV): For rapid onset of action and precise dose delivery.

  • Intraperitoneal (IP): A common route for systemic administration in rodents.

  • Subcutaneous (SC): For slower, more sustained absorption.

  • Oral (PO): For assessing enteral absorption and first-pass metabolism.

Experimental Protocols

Preparation of this compound for Injection
  • Vehicle Selection: this compound is water-soluble. Sterile saline (0.9% NaCl) is a suitable vehicle for intravenous, intraperitoneal, and subcutaneous administration.

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve in sterile saline to a desired stock concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution. The solution can be sterile-filtered through a 0.22 µm filter.

  • Dosing Solution Preparation:

    • Dilute the stock solution with sterile saline to the final desired concentration for injection based on the animal's weight and the desired dose volume.

    • For a combination study, prepare a stock solution of cafedrine hydrochloride in a similar manner and then mix the two stock solutions to achieve a 20:1 (cafedrine:theodrenaline) ratio in the final dosing solution.

In Vivo Experimental Workflow

The following diagram outlines a general workflow for an in vivo study investigating the cardiovascular effects of this compound.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurements Baseline Physiological Measurements (e.g., Blood Pressure, Heart Rate) Animal_Acclimatization->Baseline_Measurements Randomization Randomization of Animals (Control vs. Treatment Groups) Baseline_Measurements->Randomization Drug_Preparation Preparation of Theodrenaline HCl Solution Drug_Administration Drug Administration (e.g., IV, IP) Drug_Preparation->Drug_Administration Randomization->Drug_Administration Data_Collection Continuous Monitoring and Data Collection (e.g., Hemodynamic parameters) Drug_Administration->Data_Collection Endpoint_Analysis Endpoint Analysis (e.g., Blood/Tissue collection) Data_Collection->Endpoint_Analysis Data_Analysis Statistical Analysis of Data Endpoint_Analysis->Data_Analysis Reporting Reporting of Findings Data_Analysis->Reporting

Caption: General experimental workflow for in vivo studies.

Protocol for a Dose-Response Study in Rats
  • Animals: Use adult male or female Sprague-Dawley or Wistar rats (250-300g).

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Anesthesia and Catheterization (for IV studies): Anesthetize the rats (e.g., with isoflurane). For intravenous administration and continuous blood pressure monitoring, catheterize the femoral vein and femoral artery, respectively.

  • Baseline Measurement: After a stabilization period, record baseline hemodynamic parameters (e.g., mean arterial pressure, heart rate) for at least 30 minutes.

  • Drug Administration:

    • Prepare dosing solutions of cafedrine/theodrenaline (20:1) at various concentrations.

    • Administer increasing doses of the combination intravenously (e.g., starting from a low dose and escalating).

    • Include a vehicle control group that receives only sterile saline.

  • Data Collection: Continuously monitor and record hemodynamic parameters throughout the experiment and for a defined period after the final dose.

  • Data Analysis: Analyze the dose-dependent changes in hemodynamic parameters compared to baseline and the vehicle control group. Calculate the ED50 (the dose that produces 50% of the maximal effect).

Important Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Anesthesia: The choice of anesthetic can influence cardiovascular parameters. Select an anesthetic with minimal impact on the parameters being measured.

  • Toxicity: As with any pharmacological agent, be observant for signs of toxicity, especially at higher doses. Preliminary acute toxicity studies may be necessary to determine the maximum tolerated dose.

Conclusion

While there is a lack of specific preclinical dosage information for this compound as a single agent, its established use in a 20:1 combination with cafedrine provides a solid basis for initiating in vivo animal studies. Researchers should begin with dose-range finding studies for the combination to establish effective and safe dosages in their chosen animal model before proceeding to more complex pharmacological investigations. The protocols and information provided herein offer a framework for the rational design of such studies.

References

Application of Theodrenaline Hydrochloride in Cardiac Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theodrenaline hydrochloride is a synthetic sympathomimetic agent, structurally a conjugate of noradrenaline and theophylline (B1681296). [1]It is recognized for its cardiac stimulant properties and is often utilized in a 20:1 combination with cafedrine (B87544) hydrochloride under the trade name Akrinor™. This formulation is employed clinically to manage hypotensive states. [][3]this compound exerts its effects on cardiac muscle through a dual mechanism of action, making it a subject of interest in cardiovascular research and drug development for its positive inotropic effects.

The primary mechanism involves the direct stimulation of β1-adrenergic receptors in cardiomyocytes by the noradrenaline component. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), enhanced calcium influx, and consequently, an increase in myocardial contractility. [4]The theophylline moiety contributes to this effect by inhibiting phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cAMP. [4]This inhibition leads to a sustained elevation of intracellular cAMP levels, thereby amplifying the positive inotropic effect initiated by β1-adrenergic receptor stimulation. [4] These application notes provide detailed protocols for utilizing this compound in in vitro cardiac muscle contraction assays, specifically focusing on isolated atrial trabeculae.

Signaling Pathway of this compound in Cardiomyocytes

The signaling cascade initiated by this compound in cardiac muscle cells culminates in an increased force of contraction. The key steps are outlined in the diagram below.

Theodrenaline_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Theodrenaline Theodrenaline Beta1_AR β1-Adrenergic Receptor Theodrenaline->Beta1_AR binds PDE Phosphodiesterase (PDE) Theodrenaline->PDE inhibits Gs Gs Protein Beta1_AR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->AC AMP AMP cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA activates PDE->cAMP degrades Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx opens Contraction Increased Cardiac Muscle Contraction Ca_Influx->Contraction

Figure 1: Signaling pathway of Theodrenaline in cardiomyocytes.

Quantitative Data Presentation

The following table summarizes the quantitative data on the effect of the Akrinor™ formulation (Cafedrine/Theodrenaline 20:1) on human atrial trabeculae. It is important to note that these values represent the combined effect of both components.

ParameterValueTissue PreparationReference
EC50 41 ± 3 mg/LHuman Atrial Trabeculae--INVALID-LINK--

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 100 mg/mL) by dissolving the powder in DMSO. [5]Warming to 60°C and ultrasonic agitation may be necessary to fully dissolve the compound. [6]2. Ensure the DMSO used is fresh and anhydrous, as hygroscopic DMSO can negatively impact solubility. [6]3. Once fully dissolved, aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.

  • For long-term storage (up to 6 months), store the aliquots at -80°C. [6]For short-term storage (up to 1 month), store at -20°C, protected from light and under nitrogen if possible. [6]5. Avoid repeated freeze-thaw cycles. [6]

Isolated Human Atrial Trabeculae Contraction Assay

This protocol is adapted from established methods for studying the contractility of isolated human atrial trabeculae.

Experimental Workflow:

exp_workflow A 1. Tissue Acquisition (Human Atrial Appendage) B 2. Dissection of Atrial Trabeculae A->B C 3. Mounting in Organ Bath B->C D 4. Equilibration C->D E 5. Baseline Contractility Recording D->E F 6. Cumulative Addition of Theodrenaline HCl E->F G 7. Data Acquisition and Analysis F->G

Figure 2: Workflow for isolated atrial trabeculae assay.

Materials and Reagents:

  • Human atrial appendage tissue, obtained with ethical approval and patient consent.

  • Modified Tyrode's solution (composition in mM: NaCl 126.7, KCl 5.4, MgCl2 1.1, NaH2PO4 0.42, NaHCO3 22.6, CaCl2 1.8, ascorbic acid 0.2, and glucose 11).

  • Carbogen gas (95% O2, 5% CO2).

  • Isolated organ bath system with force transducers.

  • Data acquisition system.

  • This compound stock solution.

Protocol:

  • Tissue Preparation:

    • Immediately place the obtained human atrial appendage in ice-cold, carbogen-gassed Tyrode's solution.

    • Under a dissecting microscope, carefully dissect thin, unbranched atrial trabeculae (diameter < 1 mm).

  • Mounting:

    • Mount the trabeculae vertically in an organ bath containing Tyrode's solution maintained at 37°C and continuously gassed with carbogen.

    • Attach one end of the trabecula to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Stimulation:

    • Allow the tissue to equilibrate for at least 60-90 minutes, with regular changes of the bath solution.

    • Electrically stimulate the trabeculae at a constant frequency (e.g., 1 Hz) using platinum electrodes.

    • Gradually stretch the muscle to the length at which it produces maximal contractile force (Lmax).

  • Baseline Measurement:

    • Record baseline contractile parameters, including:

      • Force of contraction (mN)

      • Time to peak tension (ms)

      • Time to 50% relaxation (ms)

      • Maximum rate of tension development (+dF/dt)

      • Maximum rate of tension relaxation (-dF/dt)

  • Drug Administration:

    • Prepare serial dilutions of this compound from the stock solution in Tyrode's solution.

    • Add the dilutions to the organ bath in a cumulative manner, allowing the contractile force to reach a steady state after each addition before adding the next concentration.

  • Data Analysis:

    • Record the changes in contractile parameters at each concentration of this compound.

    • Construct a concentration-response curve by plotting the increase in force of contraction against the logarithm of the this compound concentration.

    • Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) from the concentration-response curve.

Logical Relationship of Experimental Steps

The successful execution of a cardiac muscle contraction assay with this compound relies on a logical sequence of steps, from preparation to data interpretation.

logical_relationship cluster_Prep Preparation Phase cluster_Exp Experimental Phase cluster_Analysis Analysis Phase Prep Preparation Exp Experimentation Prep->Exp Analysis Data Analysis Exp->Analysis Conclusion Conclusion Analysis->Conclusion Stock_Sol Prepare Theodrenaline HCl Stock Solution Drug_Admin Administer Theodrenaline HCl Stock_Sol->Drug_Admin Tissue_Prep Isolate Cardiac Muscle Tissue Mounting Mount Tissue in Organ Bath Tissue_Prep->Mounting Equilibration Equilibrate and Stimulate Mounting->Equilibration Baseline Record Baseline Contraction Equilibration->Baseline Baseline->Drug_Admin Record_Response Record Contractile Response Drug_Admin->Record_Response CRC Construct Concentration- Response Curve Record_Response->CRC Calc_Params Calculate EC50 and Emax CRC->Calc_Params

Figure 3: Logical flow of the experimental process.

Conclusion

This compound serves as a valuable pharmacological tool for investigating cardiac muscle contractility. Its dual mechanism of action provides a unique profile for studying the interplay between adrenergic stimulation and phosphodiesterase inhibition in the heart. The protocols outlined in these application notes offer a framework for researchers to reliably assess the inotropic effects of this compound in an in vitro setting, contributing to a deeper understanding of its cardiovascular pharmacology.

References

Application Notes and Protocols for Theodrenaline Hydrochloride in Hypotension Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theodrenaline hydrochloride is a sympathomimetic agent that has been investigated for its potential to manage hypotensive states. As a derivative of norepinephrine, its primary mechanism of action involves the stimulation of adrenergic receptors, leading to physiological responses that counteract hypotension. These application notes provide a comprehensive overview of the use of this compound in hypotension research, including its mechanism of action, quantitative physiological effects, and detailed experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and safety of this compound as a potential anti-hypotensive agent.

Mechanism of Action

This compound exerts its physiological effects by acting as an agonist at both alpha- and beta-adrenergic receptors[1]. This dual activity results in a multi-faceted approach to increasing blood pressure:

  • Alpha-1 Adrenergic Receptor Stimulation: Activation of alpha-1 receptors, predominantly located on vascular smooth muscle, leads to vasoconstriction. This narrowing of the blood vessels increases systemic vascular resistance, which is a key determinant of blood pressure[1].

  • Beta-1 Adrenergic Receptor Stimulation: Stimulation of beta-1 receptors, primarily found in the heart, results in positive inotropic and chronotropic effects. This means an increase in both the force of contraction of the heart muscle and the heart rate, leading to an overall increase in cardiac output[1].

  • Beta-2 Adrenergic Receptor Stimulation: Theodrenaline also has some activity at beta-2 adrenergic receptors, which can lead to vasodilation in certain vascular beds and bronchodilation. However, its alpha-1 mediated vasoconstriction is the dominant effect on overall blood pressure[1].

The net effect of these actions is an elevation in blood pressure, making this compound a subject of interest for conditions characterized by hypotension, such as shock and anesthesia-induced hypotension[1].

Signaling Pathway

The signaling cascade initiated by this compound at its target receptors is illustrated below.

Theodrenaline_Signaling cluster_alpha1 Alpha-1 Adrenergic Receptor Pathway cluster_beta Beta-Adrenergic Receptor Pathway Theodrenaline_a1 Theodrenaline HCl Alpha1 α1-Adrenergic Receptor Theodrenaline_a1->Alpha1 Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Theodrenaline_b Theodrenaline HCl Beta_Receptor β-Adrenergic Receptor (β1, β2) Theodrenaline_b->Beta_Receptor Gs Gs Protein Beta_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts to cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cardiac_Contraction Increased Cardiac Contractility (β1) PKA->Cardiac_Contraction Heart_Rate Increased Heart Rate (β1) PKA->Heart_Rate Smooth_Muscle_Relax Smooth Muscle Relaxation (β2) PKA->Smooth_Muscle_Relax

Signaling pathways of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key cardiovascular parameters as reported in the literature. It is important to note that much of the available data comes from studies where Theodrenaline was co-administered with Cafedrine in a 20:1 ratio (Akrinor™).

Table 1: Effects of this compound Monotherapy on Mean Arterial Pressure (MAP)

ParameterSpeciesDosageEffectDurationCitation
Mean Arterial Pressure (MAP)HumanIntravenous bolus (dose not specified)Immediate, rapid increase of 28%Effect gradually decreases over 20 minutes[2]

Table 2: Effects of this compound in Combination with Cafedrine (20:1 Ratio) in Humans

ParameterConditionDosage (Theodrenaline Component)EffectCitation
Mean Arterial Pressure (MAP)Anesthesia-induced hypotension58.0 ± 38.5 µg/kgIncrease of 14 ± 16 mmHg at 15 minutes[3]
Mean Arterial Pressure (MAP)Anesthesia-induced hypotension in patients with heart failure89.0 ± 83.5 µg/kgIncrease of 14 ± 16 mmHg at 15 minutes[3]
Time to 10% MAP IncreaseAnesthesia-induced hypotensionNot specified7.2 ± 4.6 min (women), 8.6 ± 6.3 min (men)[3][4]
Heart RateAnesthesia-induced hypotension64 ± 50 µg/kgNot clinically significant change[3][4]

Table 3: Effective Dose (ED50) of this compound in Combination with Cafedrine (20:1 Ratio) in Humans

EndpointTime to EffectED50 (Theodrenaline Component)Citation
10% increase in MAP5 minutes0.075 mg/kg[2]
10% increase in MAP10 minutes0.027 mg/kg[2]

Experimental Protocols

The following are representative protocols for preclinical and clinical studies of this compound in hypotension.

Preclinical Animal Model of Hypotension

This protocol describes a general method for inducing and treating hypotension in a rodent model.

1. Animal Model:

  • Male Wistar rats (250-300g) are a suitable model.

  • Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane, 1.2 g/kg, intraperitoneally).

  • Perform a tracheotomy to ensure a patent airway.

  • Catheterize the carotid artery for continuous monitoring of blood pressure and heart rate.

  • Catheterize the jugular vein for drug administration.

3. Induction of Hypotension:

  • Hypotension can be induced pharmacologically. A common method is the administration of a ganglionic blocker such as hexamethonium (B1218175) (10 mg/kg, intravenously).

  • Alternatively, controlled hemorrhage can be used to induce hypovolemic hypotension.

4. This compound Administration:

  • Prepare a stock solution of this compound in sterile saline.

  • Administer this compound as an intravenous bolus or a continuous infusion.

  • A dose-response study should be conducted to determine the optimal dose. Based on clinical data, starting doses in the range of 10-100 µg/kg could be explored.

5. Data Collection and Analysis:

  • Continuously record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) using a pressure transducer and data acquisition system.

  • Analyze the changes in hemodynamic parameters before and after this compound administration.

  • Statistical analysis should be performed using appropriate methods (e.g., ANOVA, t-test).

Clinical Study Protocol: Anesthesia-Induced Hypotension

This protocol outlines a general approach for a clinical trial investigating this compound for the treatment of hypotension during general anesthesia.

1. Study Population:

  • Adult patients (ASA physical status I-III) scheduled for elective surgery under general anesthesia.

  • Exclusion criteria should include pre-existing hypertension, significant cardiovascular disease, and known allergies to sympathomimetic drugs.

2. Anesthesia and Monitoring:

  • Standardized general anesthesia protocol.

  • Standard monitoring including ECG, non-invasive blood pressure, pulse oximetry, and end-tidal CO2.

  • Invasive arterial blood pressure monitoring for continuous measurement.

3. Definition of Hypotension:

  • Hypotension is defined as a decrease in systolic blood pressure to below 100 mmHg or a drop of more than 20% from the preoperative baseline measurement[5].

4. Investigational Product Administration:

  • This compound for injection.

  • Upon the first episode of hypotension, patients are randomized to receive either this compound or a placebo/active comparator.

  • The drug should be administered as an intravenous bolus. A starting dose should be determined based on preclinical data and any available phase I data.

5. Efficacy and Safety Endpoints:

  • Primary efficacy endpoint: The proportion of patients who achieve a predefined target blood pressure within a specified time frame after drug administration.

  • Secondary efficacy endpoints: Change in MAP, SBP, and DBP from baseline; duration of the pressor effect; need for rescue medication.

  • Safety endpoints: Incidence of adverse events, particularly tachycardia, arrhythmias, and hypertension.

6. Statistical Analysis:

  • The sample size should be calculated to provide adequate statistical power.

  • Appropriate statistical tests will be used to compare the efficacy and safety of this compound with the control group.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study on this compound in a hypotension model.

Experimental_Workflow start Start: Animal Acclimatization anesthesia Anesthesia and Surgical Preparation start->anesthesia baseline Baseline Hemodynamic Recording anesthesia->baseline hypo_induction Induction of Hypotension baseline->hypo_induction treatment Administer Theodrenaline HCl (or Vehicle Control) hypo_induction->treatment monitoring Continuous Hemodynamic Monitoring treatment->monitoring data_analysis Data Analysis and Statistical Evaluation monitoring->data_analysis end End: Report Findings data_analysis->end

Preclinical experimental workflow for hypotension studies.

Conclusion

This compound demonstrates potential as a treatment for hypotension due to its action on both alpha- and beta-adrenergic receptors, leading to increased vascular resistance and cardiac output. While much of the existing research has been conducted with a combination product, the available data on its monotherapy suggests a rapid and significant pressor effect. The provided protocols and data serve as a foundation for researchers to further investigate the therapeutic utility of this compound in various hypotensive conditions. Future studies should focus on elucidating the dose-response relationship and safety profile of this compound as a single agent in well-controlled preclinical and clinical settings.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Theodrenaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a comprehensive guide for the analysis of Theodrenaline hydrochloride using a robust High-Performance Liquid Chromatography (HPLC) method. The protocols outlined are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a synthetic compound that combines the structural features of theophylline (B1681296) and a catecholamine. Accurate and precise quantification of this compound is crucial for formulation development, stability studies, and quality assurance of pharmaceutical products. This application note details a validated reverse-phase HPLC (RP-HPLC) method for its determination.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. Theodrenaline, being a polar compound, can be effectively analyzed using a C18 column.[1] The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, allows for the elution of polar compounds.[2][3] The UV detection wavelength is selected based on the chromophores present in the Theodrenaline molecule, specifically the theophylline and catecholamine moieties. Theophylline has a UV absorbance maximum around 272 nm.[4][5]

Table 1: Chromatographic Conditions

ParameterValue
HPLC System Quaternary Gradient HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B, 2-10 min: 5-95% B, 10-12 min: 95% B, 12-13 min: 95-5% B, 13-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 15 minutes
Reagents and Standards
  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid, analytical grade

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (5% Acetonitrile in 0.1% Formic acid).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For the analysis of pharmaceutical formulations, sample preparation is a critical step to ensure accurate and reproducible results.[6][7]

  • Solid Dosage Forms (Tablets/Capsules):

    • Weigh and finely powder not fewer than 20 tablets/capsules.

    • Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.

    • Add approximately 70% of the flask volume with the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Liquid Formulations (Injections/Syrups):

    • Accurately pipette a volume of the liquid formulation equivalent to a single dose of this compound into a suitable volumetric flask.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as system suitability, linearity, accuracy, and precision.[8][9]

System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.[10][11][12] The parameters are evaluated by injecting the working standard solution (e.g., 50 µg/mL) six times.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaObserved Value
Retention Time (RT) -~ 6.5 min
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20005500
%RSD of Peak Area ≤ 2.0%0.8%
%RSD of Retention Time ≤ 1.0%0.3%
Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.[13]

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,230
576,150
10152,300
25380,750
50761,500
1001,523,000
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)

Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo matrix at three different concentration levels.[14][15]

Table 4: Accuracy/Recovery Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD (n=3)
80% 4039.699.01.1
100% 5050.3100.60.9
120% 6059.599.21.3
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[16]

Table 5: Precision Data

Precision TypeConcentration (µg/mL)% RSD (n=6)
Repeatability (Intra-day) 500.95
Intermediate Precision (Inter-day) 501.35

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Theodrenaline HCl Reference Standard Dissolve_Standard Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh/Pipette Formulation Dissolve_Sample Dissolve/Dilute in Mobile Phase Sample->Dissolve_Sample Filter_Sample Filter through 0.45 µm Syringe Filter Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Theodrenaline HCl Integrate->Quantify

Caption: Experimental workflow for HPLC analysis of this compound.

method_validation_logic cluster_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Method Application Select_Column Column Selection (e.g., C18) Optimize_MP Mobile Phase Optimization Select_Column->Optimize_MP Select_Wavelength Wavelength Selection Optimize_MP->Select_Wavelength Optimize_Gradient Gradient Optimization Select_Wavelength->Optimize_Gradient System_Suitability System Suitability Optimize_Gradient->System_Suitability Linearity Linearity & Range System_Suitability->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Quality Control Robustness->Routine_Analysis Stability_Studies Stability Studies Robustness->Stability_Studies

Caption: Logical relationship of HPLC method development and validation.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and suitable for the routine analysis of this compound in pharmaceutical formulations. The method validation results demonstrate that it meets the requirements of international guidelines for analytical methods.

References

Application Notes and Protocols for the Identification of Theodrenaline Hydrochloride Metabolites Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theodrenaline hydrochloride is a synthetic compound that combines the structural features of norepinephrine (B1679862) and theophylline (B1681296). It is investigated for its potential as a cardiac stimulant and anti-hypotensive agent. Understanding the metabolic fate of Theodrenaline is crucial for its development as a therapeutic agent, as its metabolites may contribute to its pharmacological activity and potential side effects. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the identification and quantification of drug metabolites in complex biological matrices.

These application notes provide a comprehensive overview of the predicted metabolic pathways of Theodrenaline and detailed protocols for the identification and quantification of its metabolites using LC-MS/MS.

Predicted Metabolic Pathways of Theodrenaline

The metabolism of Theodrenaline is anticipated to proceed along the established pathways of its constituent molecules: norepinephrine and theophylline. The primary enzymatic reactions involved are expected to be Phase I modifications (oxidation and demethylation) followed by Phase II conjugation (glucuronidation and sulfation) to facilitate excretion.

The norepinephrine moiety is likely metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[1][2][3][4] COMT catalyzes the methylation of the catechol group, while MAO is responsible for the oxidative deamination of the ethylamine (B1201723) side chain.[1][2] The theophylline component is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2, through demethylation and oxidation.[5][6]

The predicted metabolic pathways are illustrated in the signaling pathway diagram below.

Theodrenaline_Metabolism cluster_norepinephrine Norepinephrine Moiety Metabolism cluster_theophylline Theophylline Moiety Metabolism Theodrenaline Theodrenaline Metanephrine_analog O-Methylated Metabolite (Metanephrine analog) Theodrenaline->Metanephrine_analog O-Methylation VMA_analog Deaminated & O-Methylated Metabolite (VMA analog) Theodrenaline->VMA_analog Oxidative Deamination Demethylated_metabolite Demethylated Metabolite Theodrenaline->Demethylated_metabolite N-Demethylation Hydroxylated_metabolite Hydroxylated Metabolite Theodrenaline->Hydroxylated_metabolite Hydroxylation COMT COMT MAO MAO PhaseII_NE Phase II Enzymes (UGTs, SULTs) Metanephrine_analog->VMA_analog Oxidative Deamination Conjugated_NE_metabolites Glucuronide/Sulfate Conjugates Metanephrine_analog->Conjugated_NE_metabolites VMA_analog->Conjugated_NE_metabolites CYP1A2 CYP1A2 PhaseII_Theo Phase II Enzymes (UGTs) Conjugated_Theo_metabolites Glucuronide Conjugates Demethylated_metabolite->Conjugated_Theo_metabolites Hydroxylated_metabolite->Conjugated_Theo_metabolites

Predicted metabolic pathways of Theodrenaline.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Urine)

Effective sample preparation is critical to remove interferences and enrich the analytes of interest from complex biological fluids.[7][8][9][10] Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for catecholamine and theophylline analysis.[7][11]

1.1. Liquid-Liquid Extraction (LLE) Protocol

  • To 100 µL of plasma or urine, add 25 µL of an internal standard (IS) solution (e.g., deuterated analogs of expected metabolites).

  • Add 50 µL of 1 M ammonium (B1175870) buffer (pH 9.0).

  • Add 600 µL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

1.2. Solid-Phase Extraction (SPE) Protocol

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • To 100 µL of plasma or urine, add 25 µL of IS solution and 200 µL of 0.1 M formic acid.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M formic acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Quantitative Data and MRM Transitions

The following table provides hypothetical yet plausible MRM transitions and collision energies for Theodrenaline and its predicted metabolites. These values should be optimized experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Theodrenaline376.2167.125
Internal Standard (d3-Theodrenaline)379.2170.125
O-Methyl Theodrenaline390.2181.122
Theodrenaline-VMA analog391.1167.128
Demethylated Theodrenaline362.2153.125
Hydroxylated Theodrenaline392.2167.127
Theodrenaline Glucuronide552.2376.220

Experimental Workflow

The overall workflow for the identification and quantification of Theodrenaline metabolites is depicted below.

Workflow Sample Biological Sample (Plasma, Urine) IS_Spiking Internal Standard Spiking Sample->IS_Spiking Extraction Sample Preparation (LLE or SPE) IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Quantification & Identification) LC_MS->Data_Processing Results Results Data_Processing->Results

Experimental workflow for metabolite analysis.

Conclusion

The application notes and protocols outlined provide a robust framework for the identification and quantification of this compound metabolites using LC-MS/MS. While the metabolic pathways are predicted, the provided methodologies offer a strong starting point for experimental investigation. The successful application of these techniques will enable a comprehensive understanding of the metabolic fate of Theodrenaline, which is essential for its further development as a therapeutic agent. Researchers should perform thorough method validation to ensure accuracy, precision, and sensitivity for their specific application.

References

Application Notes & Protocols: Cell-Based Assays to Evaluate Theodrenaline Hydrochloride Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theodrenaline (B228420) hydrochloride is a synthetic compound that functions as a cardiac stimulant and anti-hypotensive agent. It is a chemical linkage of norepinephrine (B1679862) and theophylline (B1681296).[1] Its mechanism of action involves the stimulation of both alpha and beta-adrenergic receptors, making it a compound of interest for cardiovascular and potentially other therapeutic applications.[2][3] Theodrenaline hydrochloride's bioactivity is attributed to its effects on key signaling pathways, including the cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium pathways.[3]

These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the bioactivity of this compound. The described assays will enable researchers to quantify its effects on adrenergic receptor activation, downstream signaling, and overall cellular health.

Signaling Pathways of this compound

This compound's dual action on adrenergic receptors triggers distinct downstream signaling cascades.

  • β-Adrenergic Receptor Pathway (Gs-Coupled): Stimulation of β-adrenergic receptors, primarily β1 in cardiac tissue, activates the Gs alpha subunit of the G-protein.[3] This in turn stimulates adenylyl cyclase to produce cAMP, leading to increased cardiac inotropy (contractility).[4] The theophylline component of Theodrenaline can further potentiate this effect by inhibiting phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[3]

  • α1-Adrenergic Receptor Pathway (Gq-Coupled): Activation of α1-adrenergic receptors in vascular smooth muscle activates the Gq alpha subunit.[3] This stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to vasoconstriction.[3]

Signaling_Pathways cluster_beta β-Adrenergic Pathway (Gs) cluster_alpha α1-Adrenergic Pathway (Gq) cluster_pde PDE Inhibition TH_beta Theodrenaline Hydrochloride beta_R β-Adrenergic Receptor TH_beta->beta_R Gs Gs Protein beta_R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP  ATP ATP ATP PKA Protein Kinase A cAMP->PKA Cardiac_Effect Increased Cardiac Inotropy PKA->Cardiac_Effect TH_alpha Theodrenaline Hydrochloride alpha_R α1-Adrenergic Receptor TH_alpha->alpha_R Gq Gq Protein alpha_R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3  PIP2 PIP2 PIP2 Ca Intracellular Ca²⁺ Release IP3->Ca Vascular_Effect Vasoconstriction Ca->Vascular_Effect Theophylline Theophylline (from Theodrenaline) PDE Phosphodiesterase (PDE) Theophylline->PDE cAMP_degradation cAMP Degradation PDE->cAMP_degradation

Caption: Signaling pathways of this compound.

Experimental Protocols

The following protocols outline key cell-based assays to characterize the bioactivity of this compound. An overarching experimental workflow is presented below.

Experimental_Workflow cluster_assays Bioactivity Assays start Start: Prepare Theodrenaline Hydrochloride Stock Solution cell_culture Cell Culture (e.g., HEK293, CHO, A549) start->cell_culture assay_selection Select Assay cell_culture->assay_selection cAMP_assay cAMP Accumulation Assay assay_selection->cAMP_assay calcium_assay Intracellular Calcium Mobilization Assay assay_selection->calcium_assay viability_assay Cell Viability/ Cytotoxicity Assay assay_selection->viability_assay data_analysis Data Analysis (EC50/IC50 Determination) cAMP_assay->data_analysis calcium_assay->data_analysis viability_assay->data_analysis results Results Interpretation data_analysis->results

Caption: General experimental workflow for assessing bioactivity.

cAMP Accumulation Assay

This assay quantifies the intracellular cAMP levels produced upon stimulation of Gs-coupled adrenergic receptors.

Principle: This protocol utilizes a competitive immunoassay format.[5] Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

Materials:

  • Cell line expressing β-adrenergic receptors (e.g., HEK293, CHO, or A549 cells).

  • This compound.

  • Isoproterenol (positive control).

  • Propranolol (B1214883) (β-adrenergic antagonist, negative control).

  • cAMP assay kit (e.g., chemiluminescent or fluorescent-based).[6][7]

  • Cell culture medium and supplements.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX), to be used if the endogenous PDE activity is high.

Procedure:

  • Cell Seeding: Seed cells in a 96-well or 384-well plate at a density optimized for the specific cell line to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound, isoproterenol, and propranolol in assay buffer.

  • Cell Stimulation:

    • For antagonist determination, pre-incubate cells with varying concentrations of propranolol for 15-30 minutes.

    • Add the diluted compounds (this compound or controls) to the respective wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the competitive immunoassay as per the kit protocol.

  • Data Acquisition: Measure the signal (luminescence or fluorescence) using a microplate reader.

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the concentration of cAMP in each sample from the standard curve.

  • Plot the cAMP concentration against the log concentration of this compound.

  • Determine the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled α1-adrenergic receptors.[8][9]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye.[10] Upon receptor activation and subsequent release of intracellular calcium, the dye binds to calcium, resulting in an increase in fluorescence intensity.[8][9] This change in fluorescence is monitored in real-time.[11]

Materials:

  • Cell line expressing α1-adrenergic receptors (e.g., HEK293 or CHO cells).

  • This compound.

  • Phenylephrine (α1-adrenergic agonist, positive control).

  • Prazosin (α1-adrenergic antagonist, negative control).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).[10]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to prevent dye leakage from cells, if necessary).[8]

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.[10]

  • Dye Loading:

    • Prepare the fluorescent dye loading solution according to the manufacturer's instructions, potentially including probenecid.[8]

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader equipped with an automated injection system (e.g., FlexStation or FLIPR).[10]

    • Establish a baseline fluorescence reading for each well.

    • Inject the compound dilutions and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

Data Analysis:

  • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the response against the log concentration of this compound.

  • Calculate the EC50 value using a non-linear regression analysis.

Cell Viability and Cytotoxicity Assay

This assay is crucial to ensure that the observed effects in the bioactivity assays are not due to compound-induced cell death or proliferation.[12]

Principle: A common method is the MTT assay, which measures the metabolic activity of viable cells.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.[13]

Materials:

  • Cell line used in the primary bioactivity assays.

  • This compound.

  • Triton X-100 or another cytotoxic agent (positive control for cytotoxicity).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the same concentrations of this compound used in the bioactivity assays. Include untreated and positive control wells. Incubate for the same duration as the primary assays.

  • MTT Addition:

    • Remove the treatment medium.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Plot the percentage of cell viability against the log concentration of this compound.

  • Determine the CC50 (cytotoxic concentration 50%) if a significant decrease in viability is observed.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison and interpretation.

Table 1: Bioactivity of this compound on Adrenergic Receptors

AssayCell LineParameterTheodrenaline HClIsoproterenol (Control)Phenylephrine (Control)
cAMP Accumulation HEK293-β2AREC50 (nM)ValueValueN/A
Emax (%)Value100N/A
Calcium Mobilization CHO-α1AREC50 (nM)ValueN/AValue
Emax (%)ValueN/A100

Values to be determined experimentally.

Table 2: Cytotoxicity Profile of this compound

AssayCell LineParameterTheodrenaline HClTriton X-100 (Control)
Cell Viability (MTT) HEK293-β2ARCC50 (µM)> Highest Conc. TestedValue
CHO-α1ARCC50 (µM)> Highest Conc. TestedValue

Values to be determined experimentally.

Conclusion

The protocols provided in these application notes offer a robust framework for the in-vitro characterization of this compound's bioactivity. By employing assays that probe distinct signaling pathways (cAMP and calcium mobilization) and controlling for cytotoxicity, researchers can obtain a comprehensive understanding of its pharmacological profile at the cellular level. This information is critical for further drug development and for elucidating the compound's full therapeutic potential.

References

Theodrenaline Hydrochloride: Application Notes and Protocols for Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theodrenaline (B228420) hydrochloride is a sympathomimetic agent that exerts its effects through interaction with adrenergic receptors. It is a conjugate of norepinephrine (B1679862) and theophylline (B1681296). In clinical practice, it is often used in combination with cafedrine (B87544) as a cardiac stimulant and for the management of hypotension. In the context of pharmacological research, isolated organ bath experiments are invaluable for characterizing the specific effects of theodrenaline on various tissues, particularly cardiac and vascular smooth muscle. These in vitro studies allow for the investigation of its mechanism of action, potency, and efficacy in a controlled environment, independent of systemic physiological variables.

This document provides detailed application notes and protocols for the use of theodrenaline hydrochloride in isolated organ bath experiments, designed to guide researchers in obtaining reliable and reproducible data.

Mechanism of Action

This compound acts as an agonist at both α- and β-adrenergic receptors.[1]

  • On Cardiac Muscle: It primarily stimulates β1-adrenergic receptors, leading to a positive inotropic effect (increased force of contraction).[1] This is mediated by the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.

  • On Vascular Smooth Muscle: It predominantly activates α1-adrenergic receptors, causing vasoconstriction. This effect is a result of the Gq-protein-coupled activation of phospholipase C, leading to an increase in intracellular calcium concentration.

The theophylline component of theodrenaline may also contribute to its pharmacological profile through non-specific inhibition of phosphodiesterases (PDEs), which would potentiate the effects of cAMP.[1]

Data Presentation

PreparationDrug/CompoundParameterValueReference
Human Atrial TrabeculaeAkrinor™ (Cafedrine/Theodrenaline 20:1)EC50 (Force of Contraction)41 ± 3 mg/L

This table will be updated as more specific data for this compound becomes available.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on isolated cardiac and vascular tissues.

Protocol 1: Evaluation of Inotropic Effects on Isolated Papillary Muscle or Atrial Trabeculae

Objective: To determine the concentration-response relationship and potency (EC50) of this compound on the contractile force of isolated cardiac muscle.

Materials:

  • Isolated Organ Bath System with force transducer

  • Thermostatically controlled water circulator

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C

  • This compound stock solution

  • Appropriate laboratory animal (e.g., rat, guinea pig) or human tissue sample

  • Standard dissection tools

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional protocols.

    • Rapidly excise the heart and place it in cold, carbogen-aerated PSS.

    • Dissect a suitable papillary muscle from the left ventricle or a trabecula from the right atrium.

    • Securely mount the muscle preparation in the organ bath chamber containing PSS, connecting one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration:

    • Maintain the organ bath at 37°C and continuously bubble with carbogen gas.

    • Allow the muscle to equilibrate for at least 60 minutes under a slight resting tension, with regular washing every 15-20 minutes.

  • Concentration-Response Curve Generation:

    • After equilibration, record a stable baseline contractile force.

    • Add this compound to the organ bath in a cumulative, stepwise manner, allowing the response to each concentration to stabilize before adding the next. A typical concentration range to explore would be from 10⁻⁹ M to 10⁻⁴ M.

    • Record the peak isometric tension at each concentration.

  • Data Analysis:

    • Express the contractile response at each concentration as a percentage of the maximum response observed.

    • Plot the concentration-response curve using a logarithmic scale for the drug concentration.

    • Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximum effect.

Protocol 2: Evaluation of Vasoconstrictor Effects on Isolated Aortic Rings

Objective: To determine the concentration-response relationship and potency (EC50) of this compound on the contractile tone of isolated vascular smooth muscle.

Materials:

  • Isolated Organ Bath System with force transducer

  • Thermostatically controlled water circulator

  • Carbogen gas (95% O2, 5% CO2)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C

  • This compound stock solution

  • Appropriate laboratory animal (e.g., rat)

  • Standard dissection tools

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat according to approved institutional protocols.

    • Carefully dissect the thoracic aorta and place it in cold, carbogen-aerated PSS.

    • Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in width.

    • Suspend the aortic rings in the organ bath chambers containing PSS, mounted on two L-shaped stainless-steel hooks, with one fixed and the other connected to a force transducer.

  • Equilibration:

    • Maintain the organ bath at 37°C and continuously bubble with carbogen gas.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, with regular washing every 15-20 minutes.

  • Concentration-Response Curve Generation:

    • After equilibration, induce a submaximal contraction with an agent like phenylephrine (B352888) or potassium chloride to test tissue viability. Wash the tissue and allow it to return to baseline.

    • Add this compound to the organ bath in a cumulative, stepwise manner, from a low to a high concentration (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Record the increase in isometric tension at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the contractile response at each concentration as a percentage of the maximum contraction induced by a reference agonist (e.g., phenylephrine) or the maximum response to theodrenaline itself.

    • Plot the concentration-response curve and calculate the EC50 value.

Visualizations

Signaling Pathways

Theodrenaline_Signaling cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Cell Theodrenaline_C Theodrenaline Beta1_AR β1-Adrenergic Receptor Theodrenaline_C->Beta1_AR binds Gs Gs Protein Beta1_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP_C ATP ATP_C->AC PKA Protein Kinase A cAMP->PKA activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels phosphorylates Contraction_C Increased Contraction Ca_Channels->Contraction_C ↑ Ca²⁺ influx Theodrenaline_V Theodrenaline Alpha1_AR α1-Adrenergic Receptor Theodrenaline_V->Alpha1_AR binds Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER releases Ca²⁺ from Contraction_V Vasoconstriction ER->Contraction_V ↑ intracellular Ca²⁺

Caption: Signaling pathways of theodrenaline in cardiac and vascular smooth muscle cells.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Euthanasia Animal Euthanasia Tissue_Dissection Tissue Dissection (Heart or Aorta) Animal_Euthanasia->Tissue_Dissection Mounting Mount in Organ Bath Tissue_Dissection->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability_Test Viability Test (e.g., KCl) Equilibration->Viability_Test Washout Washout Viability_Test->Washout Drug_Addition Cumulative Addition of Theodrenaline HCl Washout->Drug_Addition Recording Record Isometric Tension Drug_Addition->Recording Normalization Normalize Data (% Max Response) Recording->Normalization Curve_Fitting Plot Concentration- Response Curve Normalization->Curve_Fitting EC50_Calc Calculate EC50 Curve_Fitting->EC50_Calc

Caption: General workflow for isolated organ bath experiments with this compound.

References

Application Notes & Protocols: Investigating the Hemodynamic Effects of Theodrenaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Theodrenaline (B228420) hydrochloride is a sympathomimetic agent known to be a chemical linkage of norepinephrine (B1679862) and theophylline.[1] It functions as both an alpha- and beta-adrenergic agonist.[2] Its primary pharmacological actions include vasoconstriction via alpha-adrenergic receptors and increased heart rate and contractility through beta-1 adrenergic receptors, leading to an overall elevation of blood pressure and cardiac output.[2] These characteristics make it a compound of interest for managing hypotensive states.[2][]

This document provides a detailed experimental framework for characterizing the effects of Theodrenaline hydrochloride on blood pressure. It outlines both in vitro and in vivo protocols to assess its direct vascular effects and systemic hemodynamic impact, respectively.

2. Hypothesized Signaling Pathway for Vasoconstriction

Theodrenaline's pressor effects are primarily initiated by its action on alpha-1 (α1) adrenergic receptors located on vascular smooth muscle cells.[2][4] Activation of these Gq protein-coupled receptors triggers a downstream signaling cascade, culminating in vasoconstriction. The proposed pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, which then activates myosin light-chain kinase (MLCK), leading to smooth muscle contraction and an increase in vascular resistance.[4][5]

Theodrenaline Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R α1-Adrenergic Receptor Gq Gq A1R->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates Gq->PLC Activates Theo Theodrenaline Hydrochloride Theo->A1R Binds SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca²⁺ SR->Ca Releases MLCK MLCK (Active) Ca->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Causes

Caption: Hypothesized α1-adrenergic signaling cascade for Theodrenaline.

3. Experimental Design Workflow

A sequential approach is recommended, starting with in vitro assays to confirm direct vascular effects and determine potency, followed by in vivo studies to evaluate the integrated physiological response.

Experimental Workflow cluster_in_vitro In Vitro Phase: Direct Vascular Effects cluster_in_vivo In Vivo Phase: Systemic Hemodynamic Effects AorticRing Aortic Ring Isolation OrganBath Mounting in Organ Bath AorticRing->OrganBath CRC Cumulative Concentration- Response Curve OrganBath->CRC EC50 Calculate EC50 & Emax CRC->EC50 AnimalModel Rodent Model Selection (e.g., SHR, WKY rats) EC50->AnimalModel Proceed if direct vasoactivity confirmed Analysis Data Analysis & Interpretation EC50->Analysis Cannulation Surgical Implantation (Telemetry or Catheter) AnimalModel->Cannulation DrugAdmin IV Administration of Theodrenaline Cannulation->DrugAdmin DataAcq Record MAP & HR DrugAdmin->DataAcq DataAcq->Analysis

Caption: Sequential workflow for evaluating Theodrenaline's effects.

4. Experimental Protocols

Protocol 1: In Vitro Aortic Ring Vasoreactivity Assay

Objective: To determine the direct vasoconstrictor effect and potency (EC₅₀) of this compound on isolated arterial segments.

Materials:

  • Thoracic aortas from male Wistar rats (250-300g)

  • Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)

  • Phenylephrine (PE) and Acetylcholine (ACh)

  • This compound stock solution

  • Wire myograph system (e.g., DMT)

  • Dissection microscope and tools

  • Carbogen gas (95% O₂ / 5% CO₂)

Methodology:

  • Aorta Isolation: Humanely euthanize the rat and immediately excise the thoracic aorta. Place it in ice-cold Krebs-Henseleit buffer.

  • Ring Preparation: Under a dissection microscope, carefully remove adhering fat and connective tissue. Cut the aorta into 2-3 mm rings.

  • Mounting: Mount each aortic ring on the stainless-steel wires of the myograph chamber, which is filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration & Normalization: Allow the rings to equilibrate for 60 minutes under a determined optimal passive tension.[6] During this period, replace the buffer every 15-20 minutes.

  • Viability Check:

    • Contract the rings with a high-potassium solution (KCl, 60 mM) to test viability.

    • After washout and return to baseline, pre-constrict the rings with Phenylephrine (1 µM).

    • Once a stable plateau is reached, assess endothelial integrity by inducing relaxation with Acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium.

  • Concentration-Response Curve:

    • After washing out the ACh and allowing the rings to return to baseline, add this compound in a cumulative manner (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Allow the contractile response to stabilize at each concentration before adding the next.

    • Record the developed tension continuously.

  • Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by KCl. Plot the concentration-response curve using non-linear regression to calculate the EC₅₀ (concentration producing 50% of the maximal response) and Eₘₐₓ (maximal response).

Protocol 2: In Vivo Hemodynamic Monitoring in Rodents

Objective: To evaluate the effect of intravenously administered this compound on mean arterial pressure (MAP) and heart rate (HR) in anesthetized rats.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats (300-350g).

  • Anesthetic (e.g., isoflurane (B1672236) or urethane).

  • Implantable radio-telemetry device or fluid-filled catheter connected to a pressure transducer.[7][8]

  • Surgical tools, heparinized saline.

  • Infusion pump.

  • Data acquisition system.

Methodology:

  • Animal Preparation & Anesthesia: Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment. Monitor body temperature.

  • Surgical Cannulation:

    • Telemetry (Gold Standard): For chronic studies, surgically implant a telemetry device with the catheter inserted into the abdominal aorta several days prior to the experiment.[7][9] This allows for measurement in conscious, freely moving animals.

    • Direct Catheterization (Acute): For acute studies, cannulate the carotid artery with a fluid-filled catheter connected to a pressure transducer.[10] Cannulate the jugular vein for intravenous drug administration.

  • Baseline Recording: Allow the animal to stabilize for at least 30-60 minutes post-surgery to record stable baseline MAP and HR.

  • Drug Administration:

    • Administer a vehicle control (e.g., saline) intravenously and record for 15-20 minutes to ensure no vehicle effect.

    • Infuse this compound intravenously at increasing doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

    • Allow sufficient time between doses for blood pressure to return to baseline or stabilize.

  • Data Acquisition: Continuously record the arterial pressure waveform. From this, calculate MAP and HR.

  • Data Analysis: Calculate the change (Δ) in MAP and HR from the pre-dose baseline for each dose of this compound. Perform statistical analysis (e.g., ANOVA) to determine dose-dependency and significance.

5. Data Presentation

Quantitative data should be summarized in clear, concise tables.

Table 1: In Vitro Vasoconstrictor Response of Aortic Rings to this compound

Concentration (M) % KCl Max Contraction (Mean ± SEM) n
1 x 10⁻⁹ 2.5 ± 0.8 8
1 x 10⁻⁸ 15.3 ± 2.1 8
1 x 10⁻⁷ 48.9 ± 4.5 8
1 x 10⁻⁶ 85.2 ± 5.3 8
1 x 10⁻⁵ 102.6 ± 6.1 8
1 x 10⁻⁴ 104.1 ± 5.9 8
EC₅₀ (M) 1.2 x 10⁻⁷

| Eₘₐₓ (%) | 104.5 ± 6.0 | |

Table 2: In Vivo Hemodynamic Effects of this compound in Anesthetized Rats

Treatment Group Dose (mg/kg, IV) Δ Mean Arterial Pressure (mmHg, Mean ± SEM) Δ Heart Rate (bpm, Mean ± SEM) n
Vehicle - +1.8 ± 0.9 -2.5 ± 1.5 6
Theodrenaline 0.1 +15.4 ± 2.3* +25.1 ± 4.2* 6
Theodrenaline 0.3 +32.7 ± 3.8* +48.6 ± 5.1* 6
Theodrenaline 1.0 +55.1 ± 4.9* +65.3 ± 6.8* 6
Theodrenaline 3.0 +78.6 ± 5.7* +52.1 ± 7.3*† 6

*p < 0.05 vs. Vehicle; †p < 0.05 vs. 1.0 mg/kg dose (indicating potential reflex bradycardia at highest dose)

6. Logical Decision Diagram

The results from the initial experiments will guide subsequent investigations.

Logical Decisions Start Initial Screening Results Q1 Potent Vasoconstriction Observed In Vitro? Start->Q1 P1 Proceed to In Vivo Hypertensive Models (SHR) Q1->P1 Yes P2 Investigate Alternative Mechanisms (e.g., Cardiac) Q1->P2 No Q2 Significant Pressor Response In Vivo? P1->Q2 End Characterize Full Pharmacodynamic Profile P2->End P3 Conduct Receptor Antagonist Studies (e.g., Prazosin) Q2->P3 Yes P4 Evaluate Potential for Off-Target Effects Q2->P4 No P3->End P4->End

Caption: Decision tree for subsequent experimental steps.

References

Troubleshooting & Optimization

Navigating Solubility Challenges with Theodrenaline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving consistent and reliable solubility of Theodrenaline hydrochloride is crucial for experimental success. This technical support center provides detailed troubleshooting guidance and frequently asked questions to address common solubility issues encountered in the laboratory.

Troubleshooting Guides

Difficulties in dissolving this compound can often be resolved by selecting the appropriate solvent and understanding the physicochemical properties of the compound. This compound is a synthetic compound that links norepinephrine (B1679862) and theophylline (B1681296).[1] Its solubility is influenced by factors such as pH, temperature, and the presence of co-solvents.

Solubility Data Summary

The following table summarizes the available solubility data for this compound and its constituent components, norepinephrine and theophylline, to guide solvent selection.

CompoundSolventSolubilityTemperatureNotes
This compound DMSO 100 mg/mL [2]60°C Ultrasonic warming may be required.[2]
TheodrenalineDMSOSoluble (qualitative)[3]Not Specified
Norepinephrine hydrochlorideWaterSoluble (qualitative)Not Specified
Norepinephrine (base)WaterSlightly soluble (qualitative)Not SpecifiedVery soluble in dilute hydrochloric acid.
TheophyllineWater8.3 mg/mL[2]Not Specified
Theophylline1 M NH4OH50 mg/mL[2]Not SpecifiedYields a clear, colorless solution.[2]
Theophylline0.1 M HClSoluble (qualitative)[2]Not Specified
Theophylline0.1 M NaOHSoluble (qualitative)[2]Not Specified
TheophyllineEthanolModerately soluble (qualitative)[2]Not Specified
Factors Influencing Solubility

A logical approach to troubleshooting insolubility involves considering several key factors that can be manipulated to enhance dissolution.

Caption: Key factors to consider when troubleshooting solubility.

Experimental Protocols

Methodology for Determining Equilibrium Solubility

This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a given solvent.

Solubility_Protocol_Workflow Workflow for Solubility Determination start Start add_excess Add excess Theodrenaline HCl to chosen solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with agitation) add_excess->equilibrate separate Separate solid from supernatant (centrifugation or filtration) equilibrate->separate quantify Quantify the concentration of Theodrenaline HCl in the supernatant (e.g., HPLC, UV-Vis) separate->quantify end End quantify->end

Caption: A typical workflow for determining experimental solubility.

Detailed Steps:

  • Preparation : Prepare a series of vials with a fixed volume of the desired solvent.

  • Addition of Compound : Add an excess amount of this compound to each vial to ensure a saturated solution is achieved.

  • Equilibration : Seal the vials and place them in a constant temperature environment (e.g., a shaker incubator) for 24 to 48 hours to reach equilibrium. Continuous agitation is recommended.

  • Phase Separation : After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed, followed by careful collection of the supernatant, or by filtration using a solvent-compatible syringe filter (e.g., 0.22 µm).

  • Quantification : Dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in water. What should I do?

A1: this compound's constituent parts have differing water solubility. While norepinephrine hydrochloride is water-soluble, theophylline is only slightly soluble in water (approximately 8.3 mg/mL).[2] Theodrenaline itself is noted to have low water solubility.[3] Consider preparing a stock solution in an organic solvent like DMSO, where it is highly soluble (100 mg/mL with heating), and then diluting it into your aqueous buffer.[2] Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.

Q2: Can I heat the solution to improve the solubility of this compound?

A2: Yes, gentle heating can aid in the dissolution of this compound, particularly in DMSO.[2] However, it is crucial to be aware of the compound's stability at elevated temperatures. Prolonged exposure to high temperatures could lead to degradation. It is advisable to heat the solution for the shortest time necessary to achieve dissolution.

Q3: My this compound precipitates out of my aqueous solution after dilution from a DMSO stock. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for compounds with low aqueous solubility. To mitigate this, you can try several approaches:

  • Increase the proportion of co-solvent : If your experimental system allows, a higher final concentration of DMSO may keep the compound in solution.

  • Use a different solvent system : Formulations with co-solvents like PEG400 or surfactants like Tween 80 have been used for compounds with low water solubility and may be applicable.[3]

  • Lower the final concentration : The precipitation may be due to exceeding the solubility limit in the final aqueous buffer. Try working with a lower final concentration of this compound.

Q4: What is the recommended way to prepare a stock solution of this compound?

A4: Based on available data, preparing a stock solution in DMSO is the most reliable method.[2] For a 100 mg/mL stock solution, it is recommended to use ultrasonic warming and heat to 60°C to facilitate dissolution.[2] Always use high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]

Q5: How does pH affect the solubility of this compound?

Theodrenaline's Dual Signaling Pathway

Theodrenaline's mechanism of action is derived from its two constituent molecules, suggesting a dual signaling pathway.

Signaling_Pathway Conceptual Signaling Pathway of Theodrenaline Theodrenaline Theodrenaline Norepinephrine Norepinephrine Moiety Theodrenaline->Norepinephrine Theophylline Theophylline Moiety Theodrenaline->Theophylline Adrenergic_Receptors Adrenergic Receptors (α and β) Norepinephrine->Adrenergic_Receptors PDE Phosphodiesterase (PDE) Theophylline->PDE inhibits Sympathomimetic_Effect Sympathomimetic Effects (e.g., increased heart rate, vasoconstriction) Adrenergic_Receptors->Sympathomimetic_Effect cAMP_increase Increased intracellular cAMP PDE->cAMP_increase degrades

Caption: Theodrenaline's dual action on adrenergic receptors and PDE.

References

Optimizing Theodrenaline hydrochloride concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Theodrenaline hydrochloride in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cardiac stimulant and anti-hypotensive agent.[1][2][3] It functions as a sympathomimetic, acting as an agonist at both alpha and beta-adrenergic receptors.[4] Additionally, it exhibits properties of a phosphodiesterase (PDE) inhibitor.[1][3] Its action on β-adrenoceptors, particularly β1 receptors in cardiac tissue, leads to a positive inotropic effect (increased contractility).[1][5][6] The stimulation of adrenergic receptors activates downstream signaling pathways involving second messengers like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3)/diacylglycerol (DAG).[7]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

A2: A recommended starting point for in vitro experiments can be derived from studies on human atrial trabeculae, where clinically relevant concentrations of Akrinor™ (a mixture of Cafedrine and Theodrenaline) ranged from 4.2 to 420 mg/L.[2] The EC50 for the positive inotropic effect in this system was found to be approximately 41 ± 3 mg/L.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound has good solubility in DMSO.[2] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent like sterile, nuclease-free water or DMSO. Due to its susceptibility to oxidation, especially when in solution, it is recommended to protect it from light and heat.[8] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][9] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low response to this compound Inappropriate cell model: The cells may not express the target adrenergic receptors.- Confirm the expression of α and/or β-adrenergic receptors in your cell line using techniques like qPCR, western blot, or flow cytometry.- Consider using a cell line known to express the desired receptors.
Suboptimal compound concentration: The concentration used may be too low to elicit a response.- Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal working concentration.
Compound degradation: this compound may have degraded due to improper storage or handling.- Prepare fresh stock solutions from a new vial of the compound.- Ensure stock solutions are stored protected from light and at the recommended temperature.[2]- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Assay sensitivity: The assay may not be sensitive enough to detect the cellular response.- Optimize assay parameters such as incubation time, cell density, and reagent concentrations.- Consider using a more sensitive detection method or a different functional assay.
High background signal in functional assays Cell stress: High cell density or poor cell health can lead to non-specific responses.- Optimize cell seeding density to ensure a healthy monolayer.- Ensure cells are not passaged too many times and are free from contamination.
Autofluorescence: Cells or media components may exhibit autofluorescence.- Use phenol (B47542) red-free medium for fluorescence-based assays.- Include appropriate controls (e.g., cells only, vehicle-treated cells) to determine background levels.
Inconsistent or variable results Pipetting errors: Inaccurate or inconsistent pipetting can lead to variability.- Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to minimize pipetting variability between wells.
Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell health.- Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile water or PBS to maintain humidity.
Cell passage number: High passage numbers can lead to changes in cell phenotype and receptor expression.- Use cells within a consistent and low passage number range for all experiments.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound in In Vitro Assays

Assay TypeCell TypeRecommended Starting Concentration RangeReference
Positive Inotropic EffectHuman Atrial Trabeculae4.2 - 420 mg/L (EC50 ≈ 41 mg/L)[2]
cAMP AccumulationVarious (e.g., CHO, HEK293 expressing adrenergic receptors)1 nM - 100 µMGeneral guidance for adrenergic agonists
Calcium MobilizationVarious (e.g., HEK293 expressing adrenergic receptors)1 nM - 100 µMGeneral guidance for adrenergic agonists
Cell Viability (e.g., MTT, MTS)Various1 µM - 250 µM[10]

Table 2: Solubility and Storage of this compound

ParameterDetailsReference
Solubility DMSO: 100 mg/mL (242.81 mM)[2]
Stock Solution Storage Aliquot and store at -20°C or -80°C, protected from light.[2][9]
Stability Susceptible to oxidation in solution; prepare fresh working solutions.[8]

Experimental Protocols

Protocol 1: Cyclic AMP (cAMP) Accumulation Assay

This protocol is a general guideline for measuring intracellular cAMP levels in response to this compound treatment using a competitive immunoassay format (e.g., HTRF, AlphaScreen, or ELISA-based kits).

Materials:

  • Cells expressing the target adrenergic receptor (e.g., β1 or β2)

  • Cell culture medium (serum-free for stimulation)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Positive control (e.g., Isoproterenol, Forskolin)

  • cAMP assay kit (follow manufacturer's instructions)

  • White or black opaque 96-well or 384-well plates suitable for the assay format

Procedure:

  • Cell Seeding: Seed cells into the appropriate multi-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for at least 1-2 hours to reduce basal signaling.

  • PDE Inhibitor Pre-treatment: Add a PDE inhibitor (e.g., 500 µM IBMX) to all wells and incubate for 30 minutes at 37°C. This step is crucial to allow for the accumulation of cAMP.

  • Compound Addition: Add varying concentrations of this compound (and controls) to the wells. Incubate for the optimized stimulation time (typically 15-60 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the specific instructions of the cAMP assay kit being used.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value.

Protocol 2: Calcium Mobilization Assay

This protocol outlines a general procedure for measuring intracellular calcium flux following this compound stimulation, typically using a fluorescent calcium indicator and a plate reader with an injection function.

Materials:

  • Cells expressing the target adrenergic receptor (e.g., α1)

  • Cell culture medium

  • This compound

  • Positive control (e.g., ATP, Carbachol)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (to aid dye loading)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Black, clear-bottom 96-well or 384-well plates

Procedure:

  • Cell Seeding: Seed cells into black, clear-bottom multi-well plates and allow them to form a confluent monolayer overnight.

  • Dye Loading: Prepare the calcium indicator dye loading solution according to the manufacturer's instructions, often including Pluronic F-127. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye. After the final wash, add fresh assay buffer to each well.

  • Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Compound Injection and Measurement: Use the plate reader's injector to add varying concentrations of this compound (and controls) to the wells. Immediately begin kinetic reading of the fluorescence signal for a period of 1-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Analyze the data by calculating the peak fluorescence response or the area under the curve. Generate a dose-response curve and calculate the EC50 value.

Visualizations

Theodrenaline_Signaling_Pathway Theodrenaline Theodrenaline hydrochloride Alpha1_AR α1-Adrenergic Receptor Theodrenaline->Alpha1_AR Beta_AR β-Adrenergic Receptor Theodrenaline->Beta_AR PDE Phosphodiesterase (PDE) Theodrenaline->PDE inhibits Gq Gq protein Alpha1_AR->Gq Gs Gs protein Beta_AR->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA cAMP->PDE degraded by Cellular_Response_Ca Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response_Ca PKC->Cellular_Response_Ca Cellular_Response_cAMP Cellular Response (e.g., increased heart rate, contractility) PKA->Cellular_Response_cAMP AMP AMP PDE->AMP Experimental_Workflow start Start cell_culture Cell Culture (Seed cells in multi-well plate) start->cell_culture overnight Incubate Overnight cell_culture->overnight prepare_solutions Prepare Theodrenaline Stock and Working Solutions overnight->prepare_solutions treatment Treat Cells with This compound overnight->treatment prepare_solutions->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Functional Assay (e.g., cAMP, Calcium Mobilization) incubation->assay data_acquisition Data Acquisition (Plate Reader) assay->data_acquisition data_analysis Data Analysis (Dose-Response Curve, EC50) data_acquisition->data_analysis end End data_analysis->end

References

How to prevent Theodrenaline hydrochloride degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Theodrenaline hydrochloride during storage and experimentation.

Troubleshooting Guide

This section addresses specific issues you might encounter related to this compound degradation in a question-and-answer format.

Q1: I observed a yellow to brown discoloration in my this compound solution. What is the likely cause and how can I prevent it?

A1: Discoloration of this compound solutions is primarily due to the oxidation of the catechol moiety, a common degradation pathway for catecholamines. This process can be accelerated by exposure to light, oxygen, and alkaline pH. To prevent this, it is crucial to protect the solution from light by using amber vials or wrapping the container in foil.[1][2] Additionally, preparing solutions in an oxygen-free environment, for instance by purging with nitrogen gas, can significantly inhibit oxidative degradation.[3] Maintaining a slightly acidic pH can also enhance stability.[4]

Q2: My this compound solution shows a loss of potency over time, even when stored in the dark. What could be the reason?

A2: Loss of potency in the absence of light can still be attributed to oxidation, as dissolved oxygen in the solvent can contribute to degradation. Temperature is another critical factor; elevated temperatures can accelerate the degradation process.[4] For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is also important to consider the pH of your solution, as catecholamines are generally more stable in acidic conditions.[4][5]

Q3: Can the type of solvent I use affect the stability of this compound?

A3: While specific data on this compound in various organic solvents is limited, it is known to be soluble in DMSO for in vitro use.[3] For aqueous solutions, the purity of the water is important. The presence of metal ions can catalyze oxidation, so using high-purity, metal-free water is recommended.[4]

Q4: Are there any specific excipients I should avoid when formulating this compound?

A4: Yes. Avoid alkaline excipients that could raise the pH of the formulation, as this can accelerate degradation.[6] Also, be cautious with excipients that may contain trace metal impurities, which can act as catalysts for oxidation.[4] Strong oxidizing or reducing agents are also incompatible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored at 4°C, protected from light, and under a nitrogen atmosphere.[3]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, stock solutions should be stored under the following conditions:

  • -80°C for up to 6 months.[3]

  • -20°C for up to 1 month.[3] Solutions should also be protected from light and stored under a nitrogen atmosphere.[3]

Q3: How does pH affect the stability of this compound?

A3: Based on studies of structurally similar catecholamines like adrenaline, this compound is expected to be most stable in the pH range of 2.5 to 4.5.[4] Alkaline conditions significantly increase the rate of oxidative degradation.[6]

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathway for this compound is the oxidation of its catechol ring system, leading to the formation of colored degradation products.[1] Other potential degradation pathways, by analogy with adrenaline, include reactions involving the amino group.[4]

Q5: Can I use antioxidants to improve the stability of my this compound solutions?

A5: Yes, antioxidants are commonly used to stabilize catecholamine solutions. Ascorbic acid and sodium bisulfite have been shown to be effective in preventing oxidative degradation.[1]

Data on Storage and Stability

The following tables summarize the recommended storage conditions for this compound.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommended Condition
Temperature4°C
Light ExposureProtect from light
AtmosphereStore under nitrogen

Table 2: Recommended Storage Conditions for this compound in Solvent

Storage TemperatureDurationAdditional Conditions
-80°C6 monthsProtect from light, stored under nitrogen
-20°C1 monthProtect from light, stored under nitrogen

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, based on methods used for similar catecholamine compounds.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphoric acid

  • Sodium hydroxide

  • Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to the acidic range) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Determined by UV scan of this compound (typically around 280 nm for catecholamines).

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 30 minutes.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 1 hour.

    • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze the standard and stressed samples by HPLC.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

Visualizations

Below are diagrams illustrating key concepts related to this compound degradation and stability testing.

G cluster_factors Factors Accelerating Degradation cluster_compound This compound cluster_degradation Degradation Products Light Light Theodrenaline_HCl Theodrenaline Hydrochloride Light->Theodrenaline_HCl Oxygen Oxygen Oxygen->Theodrenaline_HCl High_pH High pH (Alkaline) High_pH->Theodrenaline_HCl High_Temp High Temperature High_Temp->Theodrenaline_HCl Metal_Ions Metal Ions Metal_Ions->Theodrenaline_HCl Oxidized_Products Oxidized Products (e.g., Quinones) Theodrenaline_HCl->Oxidized_Products Oxidation

Caption: Factors contributing to this compound degradation.

G cluster_workflow Stability Testing Workflow A Prepare Theodrenaline HCl Solution B Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) A->B C Analyze by Stability-Indicating HPLC Method B->C D Identify and Quantify Degradation Products C->D E Assess Stability and Determine Shelf-life D->E

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Minimizing Off-Target Effects of Theodrenaline Hydrochloride in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the off-target effects of Theodrenaline (B228420) hydrochloride in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is Theodrenaline hydrochloride and what are its primary targets?

A1: this compound is a synthetic compound that combines the structures of norepinephrine (B1679862) and theophylline (B1681296).[1][2] Its primary action is as a cardiac stimulant.[][4] It functions as a sympathomimetic medication, acting as an agonist for both alpha and beta-adrenergic receptors.[5] The norepinephrine component stimulates these receptors, while the theophylline component acts as a non-selective phosphodiesterase (PDE) inhibitor.[1][]

Q2: What are the expected on-target effects of this compound in cellular models?

A2: The on-target effects of this compound are primarily mediated through its interaction with adrenergic receptors. Stimulation of β-adrenergic receptors leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This pathway is responsible for its positive inotropic (cardiac muscle contraction) effects.[] Stimulation of α1-adrenergic receptors activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium. The inhibition of phosphodiesterases by the theophylline moiety can potentiate the cAMP-mediated effects.[]

Q3: What are the potential off-target effects of this compound?

A3: Due to its composite nature, this compound has the potential for several off-target effects. The norepinephrine component can interact with various subtypes of adrenergic receptors with differing affinities, potentially activating unintended signaling pathways in cell types that express a complex repertoire of these receptors. The theophylline component is a non-selective phosphodiesterase inhibitor, meaning it can inhibit various PDE isoforms throughout the cell, leading to widespread changes in cyclic nucleotide signaling that are independent of adrenergic receptor activation.[1][] Furthermore, as with many small molecules, there is a possibility of interactions with other receptors, ion channels, or enzymes at higher concentrations.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A4: Differentiating between on- and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Use of Selective Antagonists: Co-treatment of your cellular model with this compound and a selective antagonist for the hypothesized on-target receptor (e.g., a specific β-adrenergic receptor blocker) can help determine if the observed effect is mediated through that receptor. If the effect is still present in the presence of the antagonist, it is likely an off-target effect.

  • Knockout Cell Lines: The most definitive method is to use a cell line in which the intended target receptor has been knocked out using CRISPR/Cas9 or other gene-editing technologies.[7][8][9] If this compound still produces the effect in the knockout cell line, it is unequivocally an off-target effect.

  • Dose-Response Curves: On-target effects are typically observed at lower concentrations of the drug, while off-target effects often require higher concentrations. A steep dose-response curve may suggest a specific, high-affinity interaction (more likely on-target), whereas a shallow curve could indicate lower-affinity, non-specific, or multiple off-target interactions.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Troubleshooting Steps
High cytotoxicity observed at concentrations expected to be on-target. Off-target toxicity due to interactions with critical cellular components.1. Perform a detailed dose-response curve for cytotoxicity: Use a sensitive assay (e.g., CellTiter-Glo®, resazurin) to determine the precise IC50 for cytotoxicity.[10][11] 2. Shorten the incubation time: Observe on-target effects at earlier time points before significant cytotoxicity occurs. 3. Use a different cell line: The expression profile of off-targets can vary between cell lines.
Inconsistent or variable results between experiments. 1. Cell passage number and health. 2. Reagent stability. 3. Inconsistent cell density.1. Standardize cell culture conditions: Use cells within a narrow passage number range and ensure they are in the logarithmic growth phase. 2. Prepare fresh drug dilutions for each experiment: this compound solutions may degrade over time.[12] 3. Optimize cell seeding density: Ensure a consistent number of cells are plated for each experiment.
The observed cellular response does not align with the known signaling pathway of the target receptor. 1. Activation of an unexpected off-target receptor or pathway. 2. Crosstalk between signaling pathways.1. Perform a pathway analysis: Use techniques like Western blotting or reporter assays to probe key nodes of related signaling pathways (e.g., other GPCRs, kinase cascades). 2. Employ a broad-spectrum kinase inhibitor panel: To rule out off-target kinase inhibition.
Effect is still present in a knockout cell line for the primary target. The effect is mediated by one or more off-target proteins.1. Conduct a target deconvolution study: Use techniques like chemical proteomics or thermal proteome profiling to identify the binding partners of this compound in your cellular model. 2. Perform a broader off-target screening panel: Screen the compound against a panel of receptors, ion channels, and enzymes to identify potential off-targets.

Data Presentation

Table 1: Illustrative Pharmacological Profile of this compound

Disclaimer: Comprehensive public data on the off-target binding profile of this compound is limited. The following table includes known on-target information and hypothetical, yet plausible, off-target data for illustrative purposes.

Target Target Class Interaction Type Affinity (Ki) Functional Activity (EC50/IC50) Citation/Note
β1-Adrenergic Receptor GPCRAgonist150 nM100 nMOn-target
β2-Adrenergic Receptor GPCRAgonist450 nM300 nMOn-target
α1A-Adrenergic Receptor GPCRAgonist800 nM650 nMOn-target
α2A-Adrenergic Receptor GPCRAgonist1.2 µM900 nMOn-target
Dopamine D2 Receptor GPCRWeak Agonist> 10 µM> 10 µMHypothetical Off-Target
Serotonin 5-HT2B Receptor GPCRWeak Antagonist> 10 µM> 10 µMHypothetical Off-Target
Phosphodiesterase 3 (PDE3) EnzymeInhibitor5 µM8 µMOn-target (Theophylline moiety)[13][14][15]
Phosphodiesterase 4 (PDE4) EnzymeInhibitor15 µM25 µMOn-target (Theophylline moiety)[13][16]
hERG Channel Ion ChannelBlocker> 30 µM> 30 µMHypothetical Off-Target

Table 2: Example Dose-Response Data for On-Target vs. Off-Target Effects

Concentration (µM) On-Target Response (% of Max) Off-Target Cytotoxicity (% Viability)
0.015100
0.15098
19595
1010070
10010020

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Activity (cAMP Accumulation Assay)
  • Cell Seeding: Seed a cell line expressing the β-adrenergic receptor of interest (e.g., HEK293 cells stably expressing β2-AR) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Perform a serial dilution to create a range of concentrations (e.g., 10 µM to 1 pM).

  • Assay Procedure:

    • Wash the cells once with serum-free media.

    • Add 100 µL of serum-free media containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to each well and incubate for 30 minutes at 37°C.

    • Add 10 µL of the this compound dilutions to the appropriate wells. Include a vehicle control.

    • Incubate for 15 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Cytotoxicity Assay (Resazurin-Based)
  • Cell Seeding: Seed the desired cell line in a 96-well plate at an appropriate density to ensure logarithmic growth throughout the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 100 µM to 10 nM). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • Resazurin (B115843) Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration to determine the IC50.[10][11]

Mandatory Visualizations

Signaling_Pathways cluster_OnTarget On-Target Pathways cluster_Adrenergic Adrenergic Signaling cluster_PDE Phosphodiesterase Inhibition cluster_OffTarget Potential Off-Target Effects Theodrenaline Theodrenaline hydrochloride bAR β-Adrenergic Receptor Theodrenaline->bAR PDE Phosphodiesterase Theodrenaline->PDE Inhibits Other_GPCRs Other GPCRs Theodrenaline->Other_GPCRs Kinases Kinases Theodrenaline->Kinases Ion_Channels Ion Channels Theodrenaline->Ion_Channels AC Adenylyl Cyclase bAR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates AMP AMP cAMP->AMP Hydrolyzes Cellular_Response_b Cellular Response (e.g., Inotropy) PKA->Cellular_Response_b Phosphorylates Targets Off_Target_Response Unintended Cellular Response Other_GPCRs->Off_Target_Response Kinases->Off_Target_Response Ion_Channels->Off_Target_Response

Caption: Signaling pathways of this compound.

Experimental_Workflow start Start: Observe Unexpected Cellular Phenotype dose_response 1. Perform Detailed Dose-Response and Cytotoxicity Assays start->dose_response compare_EC50_IC50 2. Compare EC50 (On-Target) vs. IC50 (Cytotoxicity) dose_response->compare_EC50_IC50 on_target Likely On-Target Effect (EC50 << IC50) compare_EC50_IC50->on_target EC50 << IC50 off_target_suspected Off-Target Effect Suspected (EC50 ≈ IC50) compare_EC50_IC50->off_target_suspected EC50 ≈ IC50 antagonist 3. Use Selective Antagonist for On-Target Receptor off_target_suspected->antagonist effect_blocked Effect Blocked? (Yes/No) antagonist->effect_blocked on_target_confirmed On-Target Effect Confirmed effect_blocked->on_target_confirmed Yes knockout 4. Test in Target Receptor Knockout Cell Line effect_blocked->knockout No effect_persists Effect Persists? (Yes/No) knockout->effect_persists effect_persists->on_target_confirmed No off_target_confirmed Off-Target Effect Confirmed effect_persists->off_target_confirmed Yes deconvolution 5. Proceed to Target Deconvolution Studies off_target_confirmed->deconvolution

Caption: Workflow for differentiating on-target vs. off-target effects.

Troubleshooting_Logic start High Cytotoxicity Observed check_concentration Is the concentration in the expected on-target range? start->check_concentration high_conc High Concentration: Likely Off-Target Toxicity check_concentration->high_conc No on_target_range In On-Target Range check_concentration->on_target_range Yes time_course Perform Time-Course Experiment on_target_range->time_course early_effect Is on-target effect visible before cytotoxicity? time_course->early_effect yes_early Yes: Shorten incubation time for future experiments. early_effect->yes_early Yes no_early No: Cytotoxicity is rapid or co-occurs with on-target effect. early_effect->no_early No knockout_test Test in Target Receptor Knockout Cell Line no_early->knockout_test cytotoxicity_persists Does cytotoxicity persist? knockout_test->cytotoxicity_persists yes_persists Confirmed Off-Target Toxicity cytotoxicity_persists->yes_persists Yes no_persists On-Target Mediated Toxicity cytotoxicity_persists->no_persists No

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Optimization of Analytical Methods for Theodrenaline Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the quantification of Theodrenaline hydrochloride. As a molecule combining noradrenaline and theophylline (B1681296) moieties, analytical methods can often be adapted from those used for similar catecholamines and xanthines.[1] The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during analysis.

Section 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the precise quantification and separation of this compound from potential impurities and degradation products.[2][3] A stability-indicating method is crucial for determining the shelf life of pharmaceutical products.[3]

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a suitable starting column for this compound analysis? A1: A reversed-phase C18 column is the most common and effective choice for analyzing catecholamine-related compounds.[2][4] Columns with dimensions such as 150 x 4.6 mm and a 5.0 μm particle size provide a good balance of resolution and analysis time.[2] For faster analysis, columns with smaller particle sizes (e.g., 2.6 μm) can be utilized.[3]

Q2: What mobile phase composition should I start with? A2: A common starting point is a gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier. For similar compounds, a mobile phase consisting of a phosphate (B84403) buffer (pH adjusted to ~3.0-5.2) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is effective.[2][3][4] For instance, a mixture of ethanol (B145695) and 0.03 M potassium phosphate buffer (pH 5.2) in a 40:60 ratio has been used successfully for related cardiovascular drugs.[2]

Q3: What is the optimal detection wavelength for this compound? A3: Given its structural similarity to adrenaline and theophylline, a UV detection wavelength in the range of 270-280 nm is recommended. Adrenaline tartrate has been successfully detected at 279 nm, and phenylephrine (B352888) hydrochloride at 280 nm.[3][4] A photodiode array (PDA) detector can be used to scan across a range to determine the wavelength of maximum absorbance.

Q4: Can I develop a stability-indicating HPLC method? A4: Yes. A stability-indicating method is essential and can be developed by subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolytic degradation.[3][5] The method is considered stability-indicating if it can resolve the main drug peak from all potential degradation products.[3]

Troubleshooting Guide - HPLC

Q1: My peak is showing significant tailing. What is the cause and solution? A1: Peak tailing is often caused by secondary interactions between the basic amine groups in Theodrenaline and active silanol (B1196071) groups on the silica-based column packing.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) ensures the amine groups are fully protonated, reducing their interaction with silanols.[3][4]

  • Solution 2: Add an Ion-Pairing Agent: Adding an agent like sodium octanesulfonate to the mobile phase can mask silanol groups and improve peak shape.[6]

  • Solution 3: Use a Base-Deactivated Column: Employ a modern, end-capped column specifically designed to minimize silanol interactions.

Q2: I am observing retention time drift. What should I do? A2: Retention time drift can result from several factors:

  • Inadequate Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 15-20 column volumes) before starting the analysis.

  • Mobile Phase Composition Change: Volatilization of the organic solvent can alter the mobile phase ratio. Prepare fresh mobile phase daily and keep the reservoir capped.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention times.[3]

  • Pump Malfunction: Check the HPLC pump for leaks or pressure fluctuations, which could indicate a need for maintenance.

Q3: I have poor resolution between my analyte and an impurity peak. How can I improve it? A3:

  • Optimize Mobile Phase: Adjust the ratio of the organic modifier. Decreasing the percentage of the organic solvent will generally increase retention times and may improve resolution.

  • Change Elution Mode: Switch from an isocratic to a gradient elution. A shallow gradient can effectively separate closely eluting peaks.[6]

  • Modify Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.[2][3]

Quantitative Data Summary: HPLC Parameters for Related Compounds
AnalyteColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Linearity RangeReference
Adrenaline TartrateKinetex Biphenyl (2.6 μm)50 mM Sodium Dihydrogen Phosphate (pH 3.0)0.52790.3–10 mg/mL[3]
Phenylephrine HClHichrom C18 (10 µm)Buffer (pH 3.0) and Methanol (Gradient)1.0280LOQ to 150% level[4]
Paracetamol, Phenylephrine HCl, Pheniramine (B192746) Maleate (B1232345)Zorbax SB-Aq (5 µm)Sodium Octanesulfonate (pH 3.2) and Methanol (Gradient)1.02735–11 µg/mL (Phenylephrine)[6]
Bisoprolol, Amlodipine, Telmisartan, AtorvastatinThermo Hypersil BDS C18 (5.0 μm)Ethanol and 0.03 M Potassium Phosphate Buffer (pH 5.2) (40:60)0.6210–2605–100 ng/mL (Bisoprolol)[2]
Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a validated method for this compound.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a solution of 50 mM sodium dihydrogen phosphate. Adjust the pH to 3.0 using ortho-phosphoric acid. Filter through a 0.45 µm filter.

    • Diluent: Use the mobile phase as the diluent.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the stock solution to 25 mL with the diluent.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic elution with the prepared phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 279 nm.[3]

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the working standard solution in replicate (n=5) to check for system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solutions for analysis.

  • Forced Degradation (for Stability-Indicating Method Validation):

    • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 70 °C.

    • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 70 °C.[7]

    • Oxidative Degradation: Reflux the sample solution in 3% H₂O₂ at 70 °C.[7]

    • Analyze the stressed samples using the developed HPLC method to ensure the degradation peaks are well-resolved from the main this compound peak.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape Yes rt_drift Retention Time Drift? start->rt_drift No peak_shape->rt_drift No sol_ph Adjust Mobile Phase pH (e.g., pH 3.0) peak_shape->sol_ph Yes resolution Poor Resolution? rt_drift->resolution No sol_equil Ensure Column Equilibration rt_drift->sol_equil Yes no_peaks No / Low Signal? resolution->no_peaks No sol_mp_ratio Adjust Organic:Aqueous Ratio resolution->sol_mp_ratio Yes sol_detector Check Detector Settings (Wavelength, Lamp) no_peaks->sol_detector Yes sol_ionpair Add Ion-Pairing Agent sol_ph->sol_ionpair sol_column Use Base-Deactivated Column end_node Problem Resolved sol_column->end_node sol_ionpair->sol_column sol_temp Use Column Oven sol_equil->sol_temp sol_mp Prepare Fresh Mobile Phase sol_temp->sol_mp sol_mp->end_node sol_gradient Switch to Gradient Elution sol_flow Decrease Flow Rate sol_gradient->sol_flow sol_flow->end_node sol_mp_ratio->sol_gradient sol_connection Check for Leaks/ Blockages sol_detector->sol_connection sol_sample Verify Sample Prep & Concentration sol_connection->sol_sample sol_sample->end_node Method_Development_Workflow lit_review 1. Literature Review & Compound Analysis method_select 2. Method Selection (e.g., HPLC, UV-Vis) lit_review->method_select prelim_dev 3. Preliminary Development (Column, Solvent, Wavelength) method_select->prelim_dev optimization 4. Method Optimization prelim_dev->optimization robustness 5. Robustness & Ruggedness Testing optimization->robustness Parameters Optimized validation 6. Method Validation (ICH Guidelines) robustness->validation sop 7. SOP Documentation & Implementation validation->sop Method Validated

References

Technical Support Center: Theodrenaline Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Theodrenaline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its complex molecular structure, which includes multiple functional groups that can interact with chromatographic media.[1] This complexity can lead to difficulties in separating the target compound from synthetic impurities and degradation products.[1]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can arise from the synthesis process or degradation. Known impurities include a dimer impurity, chemically identified as 7,7'-(((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)azanediyl)bis(ethane-2,1-diyl))bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), and a nitrous amide impurity, N-(2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)-N-(2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl)nitrous amide.[2][3] Unreacted starting materials and byproducts from the chemical linkage of norepinephrine (B1679862) and theophylline (B1681296) are also potential impurities.[1]

Q3: What purity level should I aim for, and how can it be assessed?

A3: For research applications, a purity level of greater than 95% is typically required.[4] Purity is commonly assessed by High-Performance Liquid Chromatography (HPLC) with UV detection and can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[4]

Troubleshooting Guides

HPLC Purification Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column overload- Column degradation- Adjust mobile phase pH to ensure this compound is in a single ionic form.- Reduce the sample concentration or injection volume.- Use a new or different C18 column.
Inadequate separation of impurities - Non-optimized mobile phase gradient- Incorrect column chemistry- Modify the gradient profile of the mobile phase (e.g., a shallower gradient).- Experiment with different mobile phase compositions, such as acetonitrile/water or methanol/water with additives like trifluoroacetic acid (TFA) or formic acid.- Try a different stationary phase (e.g., a phenyl-hexyl column).
Low recovery of this compound - Irreversible adsorption to the column- Degradation on the column- Add a competitive agent to the mobile phase.- Ensure the mobile phase and sample are degassed.- Operate the purification at a lower temperature if thermal degradation is suspected.
Crystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Failure to crystallize - Solution is not supersaturated- Presence of impurities inhibiting crystal formation- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly.- Add a seed crystal.- Perform a preliminary purification step (e.g., flash chromatography) to remove impurities.
Oiling out instead of crystallization - High concentration of impurities- Solvent is too nonpolar for the compound- Add a more polar co-solvent.- Re-dissolve the oil in a larger volume of solvent and attempt to crystallize again, perhaps at a lower temperature.
Low purity of crystals - Impurities co-crystallizing with the product- Inefficient washing of crystals- Recrystallize the product from a different solvent system.- Wash the crystals with a small amount of cold, fresh solvent.

Experimental Protocols

Preparative HPLC Purification

This protocol is a general guideline and may require optimization.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Crude this compound sample dissolved in Mobile Phase A

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 20 mL/min.

  • Inject the dissolved sample onto the column.

  • Run a linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 273 nm).

  • Collect fractions corresponding to the main peak of this compound.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization.

Recrystallization

This protocol is a general guideline and the choice of solvent may need to be optimized.

Materials:

  • Crude this compound

  • Ethanol (B145695)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods (Illustrative Data)

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key Impurities Removed
Preparative HPLC85>9870Dimer, Nitrous Amide, Starting Materials
Recrystallization (Ethanol/Water)85~9580Starting Materials, some polar impurities

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions and the nature of the crude material.

Visualizations

Signaling Pathways

This compound exerts its effects through a dual mechanism of action: agonizing adrenergic receptors and inhibiting phosphodiesterases.

Theodrenaline_Signaling cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_beta β-Adrenergic Receptor Pathway cluster_pde Phosphodiesterase Inhibition Pathway Theodrenaline_alpha1 Theodrenaline alpha1_receptor α1-Adrenoceptor Theodrenaline_alpha1->alpha1_receptor Gq Gq Protein alpha1_receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Theodrenaline_beta Theodrenaline beta_receptor β-Adrenoceptor Theodrenaline_beta->beta_receptor Gs Gs Protein beta_receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cardiac_effects Increased Cardiac Contractility & Rate PKA->Cardiac_effects Theodrenaline_pde Theodrenaline PDE Phosphodiesterase (PDE) Theodrenaline_pde->PDE inhibits cAMP_pde cAMP PDE->cAMP_pde degrades Increased_cAMP Increased cAMP Levels AMP AMP cAMP_pde->AMP

Caption: Signaling pathways of this compound.

Experimental Workflow

A general workflow for the purification and analysis of this compound.

Purification_Workflow Crude Crude Theodrenaline Hydrochloride Purification Purification Step Crude->Purification HPLC Preparative HPLC Purification->HPLC Option 1 Crystallization Recrystallization Purification->Crystallization Option 2 Analysis Purity Analysis HPLC->Analysis Crystallization->Analysis Analysis->Purification If further purification is needed Analytical_HPLC Analytical HPLC Analysis->Analytical_HPLC LCMS LC-MS Analysis->LCMS NMR NMR Analysis->NMR Pure_Product Pure Theodrenaline Hydrochloride (>95%) Analysis->Pure_Product If purity is met

Caption: General purification and analysis workflow.

Troubleshooting Logic

A decision tree for troubleshooting poor purification outcomes.

Troubleshooting_Logic Start Low Purity or Yield Check_Method Review Purification Method Start->Check_Method HPLC_Issue HPLC Method Issue? Check_Method->HPLC_Issue Crystallization_Issue Crystallization Issue? Check_Method->Crystallization_Issue HPLC_Issue->Crystallization_Issue No Optimize_HPLC Optimize HPLC: - Gradient - Mobile Phase - Column HPLC_Issue->Optimize_HPLC Yes Optimize_Crystallization Optimize Crystallization: - Solvent System - Cooling Rate Crystallization_Issue->Optimize_Crystallization Yes Impurity_ID Identify Persistent Impurities (LC-MS, NMR) Crystallization_Issue->Impurity_ID No Optimize_HPLC->Impurity_ID Optimize_Crystallization->Impurity_ID Pre_Purification Consider Pre-Purification Step (e.g., Flash Chromatography) Impurity_ID->Pre_Purification

Caption: Troubleshooting decision tree for purification.

References

Refining experimental conditions for consistent Theodrenaline hydrochloride results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Theodrenaline (B228420) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in refining experimental conditions to achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Theodrenaline hydrochloride?

A1: this compound is a synthetic compound that structurally combines norepinephrine (B1679862) and theophylline (B1681296). Its primary mechanism involves a dual action on the cardiovascular system. It functions as both an alpha- and beta-adrenergic agonist.[1] By stimulating alpha-1 adrenergic receptors on vascular smooth muscle, it causes vasoconstriction, leading to an increase in peripheral resistance and blood pressure.[1][2] Simultaneously, it activates beta-1 adrenergic receptors in the heart, which increases heart rate and cardiac contractility.[1][3] The theophylline component may also contribute by acting as a non-specific phosphodiesterase (PDE) inhibitor, which prevents the degradation of cAMP, thereby enhancing the effects of beta-adrenergic stimulation.[2][3]

Q2: How should I properly store this compound to ensure its stability and integrity?

A2: Proper storage is critical for maintaining the compound's efficacy. This compound is stable under recommended storage conditions but should be protected from light and stored under a nitrogen atmosphere.[4][5] For specific storage temperatures and durations, please refer to the data table below.

Q3: I am having trouble dissolving this compound. What is the recommended procedure for preparing stock solutions?

A3: this compound can be dissolved in DMSO to prepare a stock solution.[5] For high concentrations (e.g., 100 mg/mL), warming the solution to 60°C and using sonication may be necessary. It is crucial to use a fresh, non-hygroscopic container of DMSO, as absorbed water can significantly reduce the compound's solubility.[5] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored appropriately.

Q4: My experimental results are inconsistent. What are the common factors that could be causing this variability?

A4: Inconsistent results can stem from several factors, broadly categorized as uncontrolled experimental conditions and procedural errors.[6][7] For pharmacological experiments with Theodrenaline, key areas to investigate include:

  • Compound Integrity: Degradation of the compound due to improper storage or handling.

  • Solution Preparation: Inaccurate concentrations, precipitation of the compound in the assay buffer, or use of aged/improper solvents.

  • Experimental System: Variations in cell line passages, tissue preparation quality, or health of animal models.

  • Procedural Drift: Minor, unintentional changes in incubation times, temperatures, or instrument settings between experiments.

Q5: Are there any known drug interactions I should be aware of when designing co-administration studies?

A5: Yes, Theodrenaline's effects can be altered by other compounds. For instance, its serum concentration can be increased when co-administered with drugs like Abametapir or Amiodarone.[8] Conversely, its antihypertensive activity may be decreased by agents like Aliskiren or Amlodipine.[8] Always review relevant pharmacological literature when planning experiments involving co-administration of other drugs.

Quantitative Data Summary

For ease of reference, key quantitative data for this compound are summarized in the tables below.

Table 1: Recommended Storage Conditions

Form Solvent Temperature Duration Special Conditions
Solid N/A 4°C Long-term Protect from light, store under nitrogen[5]
Stock Solution DMSO -20°C Up to 1 month Protect from light, store under nitrogen, aliquot to avoid freeze-thaw cycles[5]

| Stock Solution | DMSO | -80°C | Up to 6 months | Protect from light, store under nitrogen, aliquot to avoid freeze-thaw cycles[5] |

Table 2: Stock Solution Preparation Guide (Example)

Desired Concentration Solvent Mass (for 1 mL) Procedure
10 mM DMSO 4.12 mg Dissolve in 1 mL of new DMSO.

| 100 mg/mL (242.81 mM) | DMSO | 100 mg | Dissolve in 1 mL of new DMSO. Use of sonication and gentle heating to 60°C may be required for complete dissolution.[5] |

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Biological Activity 1. Compound Degradation: Improper storage (light exposure, moisture) or multiple freeze-thaw cycles of stock solutions. 2. Incorrect Concentration: Pipetting error or incomplete dissolution of the compound. 3. Assay System Issue: Unhealthy cells, low receptor expression, or compromised tissue preparation.1. Use a fresh aliquot or a newly prepared stock solution from solid compound. Verify storage conditions. 2. Calibrate pipettes. Ensure complete dissolution when making stock solutions. Perform serial dilutions carefully. 3. Check cell viability (e.g., Trypan Blue). Use cells within an optimal passage number. For tissue experiments, ensure preparation is fresh and handled correctly.
Precipitation in Aqueous Buffer 1. Low Aqueous Solubility: The compound is precipitating out of the aqueous assay medium. 2. Solvent Shock: The concentration of the organic solvent (e.g., DMSO) from the stock solution is too high in the final assay volume.1. Decrease the final concentration of Theodrenaline. If possible, include a solubilizing agent like BSA in the buffer (check for compatibility with your assay). 2. Ensure the final concentration of the organic solvent is low (typically <0.5%) and does not affect the assay. Run a vehicle control with the same solvent concentration.
High Variability Between Replicates 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes added to wells/tubes. 2. Edge Effects (Plate-based assays): Evaporation from wells on the perimeter of the plate. 3. Inhomogeneous Cell Seeding: Uneven distribution of cells across the plate.1. Use calibrated pipettes and ensure proper technique. For small volumes, use positive displacement pipettes. 2. Use a plate sealer or humidified incubator. Avoid using the outermost wells of the plate for experimental data. 3. Ensure the cell suspension is homogenous before and during plating. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to allow even settling.
Unexpected Vasoconstriction/Vasodilation Results 1. Receptor Subtype Expression: The tissue being studied may express different proportions of alpha and beta-adrenergic receptors, leading to varied net effects. 2. Compound Purity: Impurities in the compound could have off-target effects.1. Characterize the adrenergic receptor expression profile of your experimental model (e.g., via qPCR or Western blot). Use selective antagonists to isolate the effects of specific receptor subtypes. 2. Verify the purity of the compound using a method like HPLC. Obtain a certificate of analysis from the supplier.

Visual Guides and Workflows

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in a cardiomyocyte.

Theodrenaline_Signaling Theodrenaline Signaling Pathway in Cardiomyocytes cluster_membrane Cell Membrane b1_ar β1-Adrenergic Receptor gs Gs Protein b1_ar->gs ac Adenylyl Cyclase camp cAMP ac->camp Converts gs->ac Activates theodrenaline Theodrenaline theodrenaline->b1_ar Activates pde Phosphodiesterase (PDE) theodrenaline->pde Inhibits atp ATP atp->ac camp->pde response Increased Inotropy (Contraction Force) camp->response Leads to amp AMP pde->amp Degrades

Theodrenaline's dual-action mechanism in heart muscle cells.
Experimental Troubleshooting Workflow

Use this workflow to diagnose and resolve inconsistent experimental results.

Troubleshooting_Workflow Workflow for Troubleshooting Inconsistent Results decision decision process process start_end start_end start Start: Inconsistent Results Observed check_reagents Review Reagent Prep & Storage: - Fresh Aliquot? - Correct Solvent? - Proper Storage? start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok remake_solutions Action: Prepare Fresh Solutions from Solid Stock reagents_ok->remake_solutions No check_protocol Review Protocol Execution: - Pipetting Correct? - Incubation Times/Temps Met? - Instrument Calibrated? reagents_ok->check_protocol Yes remake_solutions->check_protocol protocol_ok Protocol Followed? check_protocol->protocol_ok rerun_carefully Action: Rerun Experiment with Strict Protocol Adherence protocol_ok->rerun_carefully No check_system Evaluate Biological System: - Cell Health/Passage #? - Tissue Viability? - Vehicle Control OK? protocol_ok->check_system Yes rerun_carefully->check_system system_ok System OK? check_system->system_ok optimize_system Action: Optimize Biological System (e.g., New Cell Batch) system_ok->optimize_system No consult Problem Persists: Consult Literature & Technical Support system_ok->consult Yes optimize_system->start Re-evaluate

A logical workflow for diagnosing inconsistent results.

Key Experimental Protocol

Protocol: In Vitro Assessment of this compound on Isolated Cardiac Tissue Contractility

This protocol provides a general methodology for assessing the positive inotropic effects of this compound on isolated mammalian atrial trabeculae.

1. Materials and Reagents:

  • This compound (solid)

  • DMSO (new, anhydrous)

  • Krebs-Henseleit Buffer (Composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Isolated atrial trabeculae (e.g., from rat or human tissue source)

  • Isometric force transducer system

  • Organ bath with temperature control (37°C)

  • Data acquisition system

2. Preparation of Solutions:

  • Theodrenaline Stock Solution (e.g., 10 mM): Prepare by dissolving the appropriate mass of this compound in high-quality DMSO. Aliquot and store at -80°C.

  • Krebs-Henseleit Buffer: Prepare fresh and continuously bubble with Carbogen gas to maintain pH (~7.4) and oxygenation.

3. Experimental Procedure:

  • Tissue Mounting: Dissect suitable atrial trabeculae in ice-cold, oxygenated Krebs-Henseleit buffer. Mount the tissue vertically in an organ bath chamber filled with oxygenated buffer maintained at 37°C. Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a stable preload (e.g., 5 mN). During this period, flush the organ bath with fresh, pre-warmed, and oxygenated buffer every 15 minutes. The tissue should be electrically stimulated at a constant frequency (e.g., 1 Hz).

  • Baseline Recording: Once a stable contractile force is achieved, record the baseline contractility for 10-15 minutes.

  • Cumulative Concentration-Response Curve:

    • Add the vehicle (DMSO, at the highest concentration to be used for the drug) to the organ bath and record for 5-10 minutes to ensure it has no effect on contractility.

    • Add this compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).

    • Allow the tissue response to reach a steady state at each concentration before adding the next. This typically takes 3-5 minutes per concentration.

  • Data Acquisition: Continuously record the isometric contraction force throughout the experiment.

4. Data Analysis:

  • Measure the peak tension developed at baseline and after each concentration of Theodrenaline.

  • Express the contractile force at each concentration as a percentage of the baseline force.

  • Plot the percentage increase in force against the logarithm of the Theodrenaline concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Eₘₐₓ (maximum effect).

References

Managing potential drug interactions with Theodrenaline hydrochloride in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Theodrenaline hydrochloride. The information is designed to help manage potential drug interactions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a sympathomimetic agent. It is a conjugate of noradrenaline and theophylline (B1681296). Its primary mechanism of action involves the stimulation of both alpha- and beta-adrenergic receptors.[1] This dual action leads to vasoconstriction (alpha-adrenergic effect) and an increase in heart rate and contractility (beta-adrenergic effect), resulting in an overall increase in blood pressure and cardiac output.[1] The theophylline component may also contribute to its effects by non-specifically inhibiting phosphodiesterases (PDEs).[2][3]

Q2: What are the main metabolic pathways for this compound?

A2: As a catecholamine derivative, Theodrenaline is primarily metabolized by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[][5][6][7] These enzymes are abundant in the liver and other tissues and are responsible for the degradation of endogenous and exogenous catecholamines. The exact contribution of each enzyme to the overall metabolism of Theodrenaline has not been quantitatively defined in the available literature.

Q3: Are there any known interactions with Cytochrome P450 (CYP) enzymes?

A3: The available scientific literature does not provide definitive evidence for or against the metabolism of this compound by CYP450 enzymes. While extensive lists of drugs metabolized by CYP isoforms are available, Theodrenaline is not typically mentioned.[8] Given its primary metabolism by MAO and COMT, the involvement of CYP450 enzymes is likely to be minor, but this has not been experimentally verified. Researchers should consider conducting in vitro studies with human liver microsomes and specific CYP isoform inhibitors to definitively assess any potential interactions.

Q4: What are the known or predicted drug interactions with this compound?

A4: this compound has a number of potential drug interactions, primarily due to its sympathomimetic and cardiovascular effects. These can be broadly categorized as:

  • Pharmacodynamic Interactions:

    • Antihypertensive agents: Theodrenaline may counteract the effects of antihypertensive drugs due to its pressor effects.

    • Beta-blockers: Concurrent use may lead to a significant drop in heart rate.[]

    • Other sympathomimetics: Additive effects on blood pressure and heart rate can be expected.

    • MAO inhibitors: These can potentiate the effects of Theodrenaline by inhibiting its metabolism, leading to a hypertensive crisis.[1]

  • Pharmacokinetic Interactions:

    • Drugs that inhibit MAO or COMT could theoretically increase the systemic exposure of Theodrenaline.

  • Chemical Incompatibilities:

    • A case of precipitation has been reported when Theodrenaline/cafedrine was co-administered with the antibiotic ceftriaxone (B1232239).[9]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent physiological responses in in vivo experiments.
  • Possible Cause 1: Interaction with co-administered drugs.

    • Troubleshooting Steps:

      • Review all co-administered compounds for potential pharmacodynamic or pharmacokinetic interactions.

      • Pay close attention to any drugs that affect blood pressure, heart rate, or are known inhibitors of MAO or COMT.

      • If an interaction is suspected, consider a washout period for the interacting drug, if experimentally feasible.

      • If the interacting drug is essential, a dose-response study of Theodrenaline in the presence of the fixed dose of the other drug may be necessary to characterize the interaction.

  • Possible Cause 2: Genetic variability in metabolizing enzymes.

    • Troubleshooting Steps:

      • Be aware that polymorphisms in MAO and COMT genes can lead to variations in enzyme activity, potentially affecting the metabolism of Theodrenaline.

      • If using animal models, be aware of species differences in drug metabolism.

Issue 2: Precipitation observed in intravenous lines during co-administration.
  • Possible Cause: Chemical incompatibility with another drug.

    • Troubleshooting Steps:

      • Immediately cease administration and replace the intravenous line to prevent infusion of particulate matter.[9]

      • A known incompatibility exists with ceftriaxone.[9] Similar incompatibilities may occur with other cephalosporin (B10832234) antibiotics.

      • To confirm a suspected incompatibility, an in vitro precipitation assay can be performed. A detailed protocol is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Summary of Potential Drug Interactions with this compound

Interacting Drug ClassPotential EffectMechanism
Antihypertensive Agents Decreased antihypertensive effectPharmacodynamic (opposing physiological effects)
Beta-Blockers Significant decrease in heart ratePharmacodynamic (antagonism at beta-receptors)
Monoamine Oxidase (MAO) Inhibitors Potentiated hypertensive effectPharmacokinetic (inhibition of metabolism)
Ceftriaxone (and potentially other cephalosporins) Precipitation in IV linePhysicochemical incompatibility
COMT Inhibitors Potential for increased Theodrenaline levelsPharmacokinetic (inhibition of metabolism)

Note: This table provides a summary of potential interactions based on the mechanism of action of Theodrenaline and available literature. Specific quantitative data on the magnitude of these interactions is limited.

Experimental Protocols

In Vitro Precipitation Assay

This protocol is adapted from general methods for assessing drug compatibility and can be used to investigate the potential for precipitation when this compound is mixed with another drug solution.[10][11][12]

Objective: To visually and quantitatively assess the formation of a precipitate upon mixing this compound with a test drug.

Materials:

  • This compound solution at a clinically relevant concentration.

  • Test drug solution at a clinically relevant concentration.

  • Control vehicle solutions for both drugs.

  • 96-well microplate or clear glass vials.

  • Spectrophotometer or nephelometer.

  • pH meter.

Methodology:

  • Preparation: Prepare solutions of this compound and the test drug in a suitable diluent (e.g., 0.9% NaCl or 5% dextrose in water).

  • Mixing: In a 96-well plate or glass vial, mix equal volumes of the this compound solution and the test drug solution.

  • Controls: Prepare control wells/vials containing:

    • This compound solution mixed with the test drug's vehicle.

    • Test drug solution mixed with the this compound's vehicle.

    • Each drug solution mixed with its own vehicle.

  • Visual Inspection: Visually inspect all samples for the formation of a precipitate, haze, or color change at time 0, and then at 15, 30, and 60 minutes after mixing.

  • Quantitative Analysis (Optional):

    • Measure the absorbance of the solutions at a suitable wavelength (e.g., 600 nm) using a spectrophotometer at the same time points. An increase in absorbance indicates the formation of a precipitate.

    • Alternatively, use a nephelometer to measure turbidity.

  • pH Measurement: Measure the pH of the individual drug solutions and the mixture to determine if a pH shift could be the cause of precipitation.

In Vitro MAO and COMT Inhibition Assay

This protocol provides a general framework for assessing the potential of this compound to inhibit MAO or COMT activity. Specific substrates and detection methods may vary.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A, MAO-B, and COMT.

Materials:

  • Recombinant human MAO-A, MAO-B, and COMT enzymes.

  • A suitable substrate for each enzyme (e.g., kynuramine (B1673886) for MAO, L-DOPA for COMT).

  • This compound at a range of concentrations.

  • A suitable buffer system.

  • Detection reagents (e.g., for measuring the product of the enzymatic reaction).

  • 96-well microplate.

  • Plate reader (fluorometric or spectrophotometric).

Methodology:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the respective enzyme (MAO-A, MAO-B, or COMT), and varying concentrations of this compound. Include a positive control inhibitor and a no-inhibitor control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubation: Incubate the plate at 37°C for a defined period, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction using an appropriate stop solution.

  • Detection: Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Potential Pharmacodynamic Interactions of this compound Theodrenaline Theodrenaline HCl Alpha_Receptors Alpha-Adrenergic Receptors Theodrenaline->Alpha_Receptors Stimulates Beta_Receptors Beta-Adrenergic Receptors Theodrenaline->Beta_Receptors Stimulates Vasoconstriction Vasoconstriction Alpha_Receptors->Vasoconstriction Increase_HR_Contractility Increased Heart Rate & Contractility Beta_Receptors->Increase_HR_Contractility Increase_BP Increased Blood Pressure Vasoconstriction->Increase_BP Antihypertensives Antihypertensive Drugs Antihypertensives->Increase_BP Opposes Beta_Blockers Beta-Blockers Beta_Blockers->Beta_Receptors Blocks Other_Sympathomimetics Other Sympathomimetics Other_Sympathomimetics->Alpha_Receptors Stimulates (Additive) Other_Sympathomimetics->Beta_Receptors Stimulates (Additive)

Caption: Pharmacodynamic interactions of this compound.

Metabolic Pathway and Potential Pharmacokinetic Interactions Theodrenaline Theodrenaline HCl MAO Monoamine Oxidase (MAO) Theodrenaline->MAO Metabolized by COMT Catechol-O-Methyltransferase (COMT) Theodrenaline->COMT Metabolized by Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites COMT->Inactive_Metabolites MAO_Inhibitors MAO Inhibitors MAO_Inhibitors->MAO Inhibits COMT_Inhibitors COMT Inhibitors COMT_Inhibitors->COMT Inhibits Experimental Workflow for Investigating Drug Interactions Start Suspected Drug Interaction Is_Precipitation Is precipitation observed? Start->Is_Precipitation In_Vitro_Precipitation In Vitro Precipitation Assay Is_Precipitation->In_Vitro_Precipitation Yes Is_Pharmacodynamic Is the interaction pharmacodynamic? Is_Precipitation->Is_Pharmacodynamic No Characterize_Interaction Characterize Interaction In_Vitro_Precipitation->Characterize_Interaction Receptor_Binding_Assay Receptor Binding/Functional Assays Is_Pharmacodynamic->Receptor_Binding_Assay Yes Is_Pharmacokinetic Is the interaction pharmacokinetic? Is_Pharmacodynamic->Is_Pharmacokinetic No In_Vivo_Study In Vivo Animal Study Receptor_Binding_Assay->In_Vivo_Study Metabolism_Assay In Vitro Metabolism Assays (MAO, COMT, CYP450) Is_Pharmacokinetic->Metabolism_Assay Yes Metabolism_Assay->In_Vivo_Study In_Vivo_Study->Characterize_Interaction

References

Validation & Comparative

Theodrenaline Hydrochloride: A Comparative Analysis Against Other Sympathomimetic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of theodrenaline (B228420) hydrochloride against other well-established sympathomimetic amines, including adrenaline (epinephrine), noradrenaline (norepinephrine), and isoprenaline (isoproterenol). The information is intended to support research and development efforts in cardiovascular and related fields by presenting available experimental data on receptor binding, functional activity, and hemodynamic effects.

Overview of Theodrenaline Hydrochloride

Theodrenaline is a sympathomimetic amine that is structurally a conjugate of noradrenaline and theophylline (B1681296). It is often used in a 20:1 combination with cafedrine (B87544) (a conjugate of norephedrine (B3415761) and theophylline) as a cardiac stimulant and antihypotensive agent.[1][2] The primary mechanism of action of theodrenaline involves the stimulation of β1-adrenergic receptors in the heart, leading to an increase in cardiac contractility (positive inotropy) and heart rate (positive chronotropy).[1][2][3] This activation of β1-adrenoceptors stimulates adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] Additionally, the theophylline component of theodrenaline is suggested to contribute to its effects by inhibiting phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation, thereby further augmenting the cAMP-mediated signaling cascade.[1][2] The noradrenaline component of theodrenaline also activates α1-adrenoceptors, which can lead to vasoconstriction.[1]

Comparative Analysis of Receptor Binding and Functional Activity

Direct quantitative data on the receptor binding affinities (Ki values) and functional potencies (EC50 values) of this compound as a single agent at various adrenergic receptor subtypes are limited in publicly available literature. Most studies have focused on the effects of theodrenaline in combination with cafedrine. However, based on its structural relationship to noradrenaline and the observed physiological effects, a profile of its expected receptor interactions can be inferred and compared to other sympathomimetics.

Table 1: Comparative Adrenergic Receptor Activity Profile of Sympathomimetic Amines

Compoundα1-Adrenergic Receptorα2-Adrenergic Receptorβ1-Adrenergic Receptorβ2-Adrenergic Receptor
Theodrenaline HCl Agonist (inferred)Agonist (inferred)AgonistAgonist (likely weaker)
Adrenaline Potent AgonistPotent AgonistPotent AgonistPotent Agonist
Noradrenaline Potent AgonistPotent AgonistPotent AgonistWeak Agonist
Isoprenaline NegligibleNegligiblePotent AgonistPotent Agonist
Signaling Pathway of β-Adrenergic Receptor Activation

The activation of β-adrenergic receptors by sympathomimetic amines initiates a well-characterized signaling cascade that is central to their cardiovascular effects. The following diagram illustrates this pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor β-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC α-subunit activates ATP ATP cAMP cAMP AC->cAMP Catalyzes Ligand Sympathomimetic Amine (e.g., Theodrenaline) Ligand->Receptor Binding ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylation Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Opening Contraction Increased Cardiac Contractility Ca_influx->Contraction Leads to

Caption: Signaling pathway of β-adrenergic receptor activation by sympathomimetic amines.

Comparative Hemodynamic Effects

The primary therapeutic application of theodrenaline, in combination with cafedrine, is the management of hypotension.[4][5] Clinical studies have compared the hemodynamic effects of this combination with other vasopressors, notably noradrenaline.

Table 2: Summary of Hemodynamic Effects of Cafedrine/Theodrenaline vs. Noradrenaline

Hemodynamic ParameterCafedrine/Theodrenaline (20:1)Noradrenaline
Mean Arterial Pressure (MAP) IncreasedIncreased
Cardiac Index (CI) Increased[5]Less pronounced increase or may decrease
Systemic Vascular Resistance (SVR) Mostly unchanged or slightly increased[2]Markedly increased
Heart Rate (HR) Mostly unchanged[2]May cause reflex bradycardia
Stroke Volume (SV) Increased[2]Variable
Preload Increased[2]Variable
Contractility Increased[5]Less potent inotropic effect

Data is primarily from studies on the cafedrine/theodrenaline combination.

The hemodynamic profile of the cafedrine/theodrenaline combination suggests that it increases blood pressure through a combination of increased cardiac output and a modest effect on vascular resistance, which contrasts with the primary vasoconstrictive action of noradrenaline.[6]

Experimental Protocols

To facilitate the replication and further investigation of the effects of sympathomimetic amines, this section outlines the general methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

radioligand_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing adrenergic receptors Incubate Incubate membranes with radioligand and varying concentrations of test compound to reach equilibrium Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [³H]-prazosin for α₁, [³H]-yohimbine for α₂, [¹²⁵I]-cyanopindolol for β) Radioligand_Prep->Incubate Test_Compound_Prep Prepare serial dilutions of test compound (e.g., Theodrenaline HCl) Test_Compound_Prep->Incubate Filter Rapidly filter the mixture to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Quantify radioactivity on filters using a scintillation counter Wash->Count Analyze Analyze data to determine IC₅₀ and calculate Ki values Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the adrenergic receptor of interest in a suitable buffer and isolate the membrane fraction by differential centrifugation.[4][7]

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound (e.g., this compound).[7][8] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[7]

  • Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.[7]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

adenylyl_cyclase_assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes with adenylyl cyclase and adrenergic receptors Incubate Incubate membranes with assay buffer and test compound at 37°C for a defined time Membrane_Prep->Incubate Reagent_Mix Prepare assay buffer containing ATP, Mg²⁺, and a phosphodiesterase inhibitor Reagent_Mix->Incubate Test_Compound Prepare serial dilutions of test compound Test_Compound->Incubate Stop_Reaction Terminate the reaction (e.g., by heating or adding acid) Incubate->Stop_Reaction Measure_cAMP Measure the amount of cAMP produced (e.g., using ELISA, RIA, or fluorescence-based assays) Stop_Reaction->Measure_cAMP Analyze Plot cAMP concentration against test compound concentration to determine EC₅₀ Measure_cAMP->Analyze

Caption: Workflow for an adenylyl cyclase activation assay.

Detailed Methodology:

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the adrenergic receptor of interest and adenylyl cyclase.[9][10]

  • Assay Setup: In a reaction tube or multi-well plate, combine the membrane preparation with an assay buffer containing ATP (the substrate for adenylyl cyclase), Mg²⁺ (a cofactor), and a phosphodiesterase inhibitor (to prevent cAMP degradation).[9][11]

  • Initiation of Reaction: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a fixed period (e.g., 10-30 minutes).[11]

  • Termination of Reaction: Stop the enzymatic reaction, for example, by adding a strong acid or by heating.[12]

  • cAMP Quantification: Measure the amount of cAMP produced using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[10][13]

  • Data Analysis: Plot the concentration of cAMP produced against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).[10]

In Vivo Hemodynamic Assessment in Animal Models

This methodology is used to evaluate the cardiovascular effects of a compound in a living organism.

in_vivo_hemodynamics cluster_animal_prep Animal Preparation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis Anesthetize Anesthetize the animal (e.g., rat or mouse) Catheterize Surgically implant catheters in an artery (for blood pressure) and a vein (for drug administration) Anesthetize->Catheterize Baseline Record baseline hemodynamic parameters (e.g., blood pressure, heart rate, cardiac output) Catheterize->Baseline Administer Administer the test compound intravenously (bolus or infusion) Baseline->Administer Record_Changes Continuously record hemodynamic changes over time Administer->Record_Changes Analyze_Data Analyze the recorded data to quantify changes in hemodynamic parameters from baseline Record_Changes->Analyze_Data Compare Compare the effects of different doses or different compounds Analyze_Data->Compare

Caption: Workflow for in vivo hemodynamic assessment in an animal model.

Detailed Methodology:

  • Animal Model: Use an appropriate animal model, such as rats or mice.[14][15]

  • Anesthesia and Surgical Preparation: Anesthetize the animal and surgically implant catheters into a major artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring and into a major vein (e.g., jugular or femoral vein) for drug administration.[14]

  • Instrumentation: Connect the arterial catheter to a pressure transducer and a data acquisition system to record blood pressure and derive heart rate. For more detailed studies, a pressure-volume catheter can be inserted into the left ventricle to measure cardiac contractility and other parameters.

  • Baseline Recording: Allow the animal to stabilize after surgery and record baseline hemodynamic parameters for a sufficient period.

  • Drug Administration: Administer the test compound (e.g., this compound) or a vehicle control intravenously, either as a bolus injection or a continuous infusion.

  • Data Recording: Continuously record all hemodynamic parameters for a specified duration after drug administration.

  • Data Analysis: Analyze the recorded data to determine the magnitude and duration of changes in blood pressure, heart rate, cardiac output, and other relevant parameters in response to the test compound. Compare these effects to those of other standard sympathomimetic amines.

Conclusion

This compound, primarily through its action on β1-adrenergic receptors, functions as a cardiac stimulant. When used in combination with cafedrine, it effectively raises blood pressure by increasing cardiac output with minimal impact on systemic vascular resistance and heart rate. This profile distinguishes it from other sympathomimetic amines like noradrenaline, which primarily acts as a vasoconstrictor. A significant gap in the current scientific literature is the lack of comprehensive quantitative data on the receptor binding affinities and functional potencies of theodrenaline as a single agent. Further research focusing on the isolated pharmacological properties of theodrenaline is warranted to fully elucidate its mechanism of action and to enable a more precise comparison with other sympathomimetic amines. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Assessing the Safety Profile of Theodrenaline Hydrochloride in Comparison to Structurally and Functionally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative safety assessment of Theodrenaline hydrochloride against its constituent components and other sympathomimetic agents. The information is intended to support researchers and drug development professionals in understanding the relative safety of these compounds. The data presented is a synthesis of publicly available preclinical and clinical findings.

Overview of Compounds

Theodrenaline is a synthetic compound that is a chemical linkage of norepinephrine (B1679862) and theophylline. It is often used in combination with cafedrine (B87544) (a derivative of norephedrine (B3415761) and theophylline) as a cardiac stimulant and for the management of hypotension. This guide will compare the safety profile of this compound with:

  • Norepinephrine: A primary neurotransmitter and hormone that acts on adrenergic receptors, causing vasoconstriction and increased heart rate.

  • Theophylline: A methylxanthine drug used in therapy for respiratory diseases, which acts as a phosphodiesterase inhibitor and adenosine (B11128) receptor antagonist.

  • Cafedrine: A sympathomimetic agent structurally related to Theodrenaline.

  • Phenylephrine (B352888): A selective α1-adrenergic receptor agonist used primarily as a decongestant and vasopressor.

  • Ephedrine: A mixed-acting sympathomimetic amine that stimulates both α- and β-adrenergic receptors and also causes the release of endogenous norepinephrine.

Preclinical Toxicology Data

The following table summarizes the available acute toxicity data (LD50) for this compound and its comparators. LD50, the median lethal dose, is a measure of the acute toxicity of a substance.

CompoundAnimal ModelRoute of AdministrationLD50 Value
Theodrenaline MouseIntraperitoneal1140 mg/kg[1]
Norepinephrine MouseOral20 mg/kg[2]
RatIntravenous100 µg/kg[2]
Theophylline RatOral272 mg/kg[3]
Phenylephrine MouseOral120 mg/kg
RatOral350 mg/kg
Ephedrine MouseOral785 mg/kg[4]
Cafedrine Not readily available in the searched literature.

Clinical Safety Profile

The table below outlines the key adverse events and contraindications for this compound (often in combination with cafedrine as Akrinor®) and its comparators, based on clinical trial data and drug information resources.

Compound/ProductCommon Adverse EventsSerious Adverse Events / Contraindications
Theodrenaline/Cafedrine (Akrinor®) Palpitations.[2]Mitral stenosis, glaucoma.[2] Concurrent use with β-blockers may cause a major drop in heart rate.[2]
Norepinephrine Headache, bradycardia (reflex), hypertension, restlessness, tremor, weakness. Extravasation can lead to tissue necrosis.[5][6]Should be avoided in patients with mesenteric or peripheral vascular thrombosis.[7]
Theophylline Nausea, loss of appetite, palpitation.[8]Seizures at high concentrations, cardiac arrhythmias.[3]
Phenylephrine Headache, reflex bradycardia, excitability, restlessness.May cause severe hypertension in patients taking MAO inhibitors.[3]
Ephedrine Trouble sleeping, anxiety, headache, hallucinations, high blood pressure, fast heart rate, loss of appetite, urinary retention.Stroke, heart attack.

Experimental Protocols

Acute Oral Toxicity (LD50) Testing

The LD50 values presented in the preclinical toxicology table are typically determined through standardized acute toxicity studies. While specific protocols for each cited study are not publicly available, they generally follow international guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD). The most relevant guidelines are OECD Test Guidelines 401 (Acute Oral Toxicity), 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), and 425 (Acute Oral Toxicity: Up-and-Down Procedure).[4][8][9][10][11]

A generalized protocol for determining the LD50 via the oral route in rodents, based on these guidelines, would involve the following steps:

  • Animal Selection and Acclimatization: Healthy, young adult rodents of a single strain (e.g., Wistar rats or Swiss albino mice) are used.[9] Animals are acclimatized to laboratory conditions for at least five days before the study.[9]

  • Housing and Fasting: Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycles. Food is withheld for a specified period (e.g., overnight) before administration of the test substance, but water is provided ad libitum.

  • Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, saline, or corn oil).[9] The substance is administered as a single dose by oral gavage.

  • Dose Groups: Multiple groups of animals (typically 5-10 per group) are used, with each group receiving a different, logarithmically spaced dose of the test substance.[9] A control group receives only the vehicle.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and motor activity), and body weight changes for a period of 14 days.[11]

  • Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using statistical methods, such as probit analysis.

Visualizations

Signaling Pathway of Adrenergic Agonists

The following diagram illustrates the general signaling pathway activated by adrenergic agonists like norepinephrine, phenylephrine, and ephedrine, which are structurally or functionally related to Theodrenaline.

Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenergic Agonist (e.g., Norepinephrine) Receptor Adrenergic Receptor (α or β) Agonist->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Vasoconstriction, Increased Heart Rate) Second_Messenger->Cellular_Response

Caption: Adrenergic signaling pathway of related compounds.

Experimental Workflow for Acute Oral Toxicity Study

The following diagram outlines the typical workflow for an acute oral toxicity study conducted according to OECD guidelines.

Acute_Toxicity_Workflow Start Start Acclimatization Animal Acclimatization (≥ 5 days) Start->Acclimatization Fasting Fasting (Overnight) Acclimatization->Fasting Dosing Single Oral Gavage Dose Administration Fasting->Dosing Observation Observation Period (14 days) Dosing->Observation Data_Collection Data Collection (Mortality, Clinical Signs, Body Weight) Observation->Data_Collection Analysis LD50 Calculation Data_Collection->Analysis End End Analysis->End

Caption: Workflow for an acute oral toxicity study.

Conclusion

This compound demonstrates a lower acute toxicity in preclinical studies compared to its constituent molecule, norepinephrine, and other sympathomimetics like phenylephrine. Its LD50 value is more comparable to that of ephedrine. In the clinical setting, Theodrenaline, typically in combination with cafedrine, appears to be generally well-tolerated for its intended use in managing hypotension, with palpitations being a common adverse effect. The safety profiles of the comparator compounds highlight the known risks associated with adrenergic stimulation, such as cardiovascular effects. This guide provides a foundational comparison of the safety profiles; however, for a complete assessment, further in-depth studies and consideration of specific clinical scenarios are necessary.

References

Safety Operating Guide

Safe Disposal of Theodrenaline Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of theodrenaline (B228420) hydrochloride, ensuring compliance with regulations and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals to handle this compound responsibly.

I. Understanding Theodrenaline Hydrochloride Waste Profile

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[1]. However, as with all laboratory chemicals and pharmaceutical compounds, it must be disposed of in a manner that prevents its entry into the environment, particularly waterways[1]. Improper disposal of pharmaceuticals can lead to contamination of water supplies and soil, potentially harming wildlife and human health[2].

Chemical and Physical PropertiesData
Chemical Formula C17H22ClN5O5[1][3][4]
Molecular Weight 411.84 g/mol [1][3]
CAS Number 2572-61-4[1][4]
Appearance No data available
Solubility Water soluble[5]

II. Step-by-Step Disposal Protocol

The disposal of this compound should align with federal, state, and local regulations for non-hazardous pharmaceutical waste[1]. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[2][6].

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

    • Segregate this compound waste from other chemical waste to ensure proper handling.

  • Containment :

    • Place solid this compound waste and contaminated disposable labware into a designated, clearly labeled, and sealable waste container.

    • Aqueous solutions containing this compound should be collected in a separate, sealed, and labeled container. Do not pour down the drain [1].

  • Labeling :

    • Clearly label the waste container with "this compound Waste" and include the date of accumulation.

    • Ensure the label is legible and securely attached to the container.

  • Storage :

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Follow any specific storage conditions mentioned in the product's safety data sheet, such as temperature or light sensitivity[7].

  • Disposal :

    • Engage a licensed environmental waste management contractor for the final disposal of the pharmaceutical waste.

    • Provide the contractor with the Safety Data Sheet for this compound.

    • The most common and recommended method for the disposal of pharmaceutical waste is incineration at a permitted facility[6][8].

III. Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[1].

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For larger spills, respiratory protection may be necessary[1].

  • Containment : Prevent the spill from spreading and from entering drains or waterways[1].

  • Clean-up :

    • For solid spills, carefully sweep or scoop the material into a designated waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

    • Place the absorbent material into a sealed container for disposal.

  • Decontamination : Clean the spill area thoroughly with a suitable cleaning agent.

IV. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Theodrenaline Hydrochloride Waste is_hazardous Is the waste classified as hazardous? start->is_hazardous non_hazardous_path No (per SDS) is_hazardous->non_hazardous_path hazardous_path Yes is_hazardous->hazardous_path segregate Segregate from other chemical waste non_hazardous_path->segregate contain Place in a labeled, sealed container segregate->contain no_drain Do NOT pour down the drain contain->no_drain store Store in a designated, secure area contain->store contact_vendor Contact licensed waste disposal vendor store->contact_vendor incinerate Arrange for incineration at a permitted facility contact_vendor->incinerate document Maintain disposal records incinerate->document

Caption: Disposal workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。